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  • Product: Isoleucine orlistat, L-
  • CAS: 1072902-75-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanistic Interplay of Orlistat and L-Isoleucine with the Endocannabinoid System

Executive Summary & Editorial Note: This technical guide addresses the mechanism of action of Orlistat and L-Isoleucine within the context of the endocannabinoid system (ECS). It is imperative to clarify from the outset...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Editorial Note:

This technical guide addresses the mechanism of action of Orlistat and L-Isoleucine within the context of the endocannabinoid system (ECS). It is imperative to clarify from the outset that the entity "Isoleucine orlistat, L-" is not a recognized or standard chemical compound in scientific literature. The query appears to conflate two distinct molecules: Orlistat, a well-established lipase inhibitor, and L-Isoleucine, an essential amino acid.

Therefore, this document will not analyze a non-existent conjugate. Instead, it will provide a comprehensive, in-depth analysis of the individual and distinct interactions of both Orlistat and L-Isoleucine with the endocannabinoid system. This approach provides a scientifically rigorous and valuable exploration of how a pharmaceutical agent and a fundamental biological building block intersect with one of the most critical signaling systems in human physiology. We will delve into Orlistat's established off-target effects on endocannabinoid synthesis and explore the foundational role of amino acids like L-Isoleucine in the very architecture and function of cannabinoid receptors.

Part 1: The Endocannabinoid System: A Primer on Core Components and Signaling

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a vast array of physiological processes, including energy balance, appetite, pain sensation, mood, and memory. Its proper functioning is vital for maintaining homeostasis. The system is classically defined by three core components:

  • Cannabinoid Receptors: Primarily the G protein-coupled receptors (GPCRs) CB1 and CB2.[1] CB1 receptors are one of the most abundant GPCRs in the central nervous system, but are also found in peripheral tissues like the liver, lungs, and kidneys.[1] CB2 receptors are predominantly expressed in immune cells and hematopoietic cells.[1] The amino acid sequences of these receptors are approximately 44% similar, rising to 68% in the transmembrane regions.[1]

  • Endogenous Cannabinoids (Endocannabinoids): These are the body's natural ligands for the cannabinoid receptors. The two best-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).[2] These lipid messengers are not stored in vesicles but are synthesized "on-demand" from membrane phospholipid precursors in response to cellular stimuli.[3]

  • Metabolic Enzymes: A suite of enzymes is responsible for the tightly regulated synthesis and degradation of endocannabinoids, ensuring their signals are spatially and temporally controlled.

    • Synthesis: 2-AG is primarily synthesized by diacylglycerol lipases (DAGLα and DAGLβ).[4] Anandamide synthesis is a multi-step process, with N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) being a key enzyme.

    • Degradation: Anandamide is primarily hydrolyzed and inactivated by Fatty Acid Amide Hydrolase (FAAH).[3] 2-AG is predominantly broken down by Monoacylglycerol Lipase (MAGL).[5]

Activation of cannabinoid receptors, typically by coupling to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.[5][6]

Endocannabinoid_System_Overview cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Vesicle Neurotransmitter Vesicle CB1->Vesicle Inhibits Release PostReceptor Postsynaptic Receptor Vesicle->PostReceptor Neurotransmitter Release DAGL DAGL TwoAG 2-AG DAGL->TwoAG Synthesizes PL Membrane Phospholipids PL->DAGL Precursor TwoAG->CB1 Retrograde Signaling MAGL MAGL TwoAG->MAGL Degradation PostReceptor->PL Activates

Caption: Overview of 2-AG mediated retrograde signaling in the endocannabinoid system.

Part 2: Orlistat - An Indirect Modulator of the Endocannabinoid System

Orlistat (also known as tetrahydrolipstatin) is an FDA-approved medication for obesity management.[7] Its primary, well-understood mechanism of action is the inhibition of dietary fat absorption.

Primary (Canonical) Mechanism of Action

Orlistat is a potent, reversible inhibitor of gastric and pancreatic lipases.[8][9] It acts within the lumen of the gastrointestinal tract by forming a covalent bond with the active serine residue of these enzymes.[7][8] This inactivation prevents the lipases from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[8] As a result, approximately 30% of dietary fat passes through the gut undigested and is excreted, leading to a caloric deficit that can aid in weight control.[8]

Core Mechanism in the Endocannabinoid System: Off-Target Enzyme Inhibition

Beyond its effects on digestive enzymes, Orlistat has a significant off-target activity that directly impacts the endocannabinoid system. Research has demonstrated that Orlistat inhibits the diacylglycerol lipases, DAGLα and DAGLβ .[4]

This is a critical finding because these enzymes are responsible for the biosynthesis of the endocannabinoid 2-AG.[4] By inhibiting DAGL, Orlistat effectively reduces the in vivo production of 2-AG, one of the two major endocannabinoid signaling molecules. This positions Orlistat as an indirect modulator of the ECS, decreasing endocannabinoid tone by targeting a key synthesis pathway rather than the receptors themselves.

This mechanism is particularly relevant in the context of obesity, which is often characterized by an overactive endocannabinoid system, including elevated levels of circulating endocannabinoids and enhanced CB1 receptor activity.[10]

Caption: Orlistat's dual inhibitory action on digestive lipases and endocannabinoid synthesis.

Downstream Consequences and Therapeutic Implications

The reduction of 2-AG biosynthesis by Orlistat may recapitulate some of the beneficial metabolic effects observed with direct CB1 receptor antagonists, such as rimonabant.[4] However, because Orlistat does not cross the blood-brain barrier and its mechanism is indirect, it avoids the serious psychiatric adverse events (e.g., depression, anxiety) that led to the withdrawal of rimonabant from the market.[4] This suggests that inhibiting endocannabinoid biosynthesis could be a safer and more viable therapeutic strategy than direct receptor antagonism for managing metabolic disorders.[4]

Quantitative Data: Inhibitory Activity of Orlistat
Target EnzymeTypeKnown EffectIC50 / PotencyReference
Gastric & Pancreatic LipasesPrimary TargetInhibition of dietary fat hydrolysisPotent, Reversible Inhibition[8][9]
Diacylglycerol Lipase (DAGL)Off-TargetInhibition of 2-AG synthesisEffective Inhibitor[4]
Fatty Acid Synthase (FASN)Off-TargetInhibition of thioesterase domainEffective Inhibitor[11]

Note: Specific IC50 values for DAGL are not consistently reported across general literature but its inhibitory effect is established.

Experimental Protocols

This protocol provides a framework for assessing the direct inhibitory effect of Orlistat on DAGL activity.

  • Enzyme Source: Prepare cell lysates or membrane fractions from cells known to express DAGL (e.g., HEK293 cells overexpressing DAGLα, or primary neuron cultures).

  • Substrate Preparation: Synthesize or procure a suitable DAGL substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). The substrate can be radiolabeled (e.g., with ¹⁴C in the arachidonoyl chain) or fluorescently tagged for detection.

  • Inhibitor Preparation: Prepare stock solutions of Orlistat in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations (e.g., 10 nM to 100 µM).

  • Assay Reaction:

    • In a microplate, combine the enzyme preparation with the assay buffer (e.g., Tris-HCl, pH 7.4).

    • Add varying concentrations of Orlistat or vehicle control (DMSO) and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the DAGL substrate.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Product Detection:

    • Stop the reaction by adding a quench solution (e.g., an acidic organic solvent mixture like chloroform/methanol).

    • Extract the lipids.

    • Separate the product (arachidonic acid or a fluorescent derivative) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Quantify the amount of product formed. Plot the percentage of inhibition against the Orlistat concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol details how to measure the effect of Orlistat treatment on cellular 2-AG levels.

  • Cell Culture and Treatment: Plate cells (e.g., Neuro2a cells or primary cortical neurons) and grow to ~80% confluency. Treat cells with Orlistat at a relevant concentration (e.g., 1-10 µM) or vehicle for a specified time (e.g., 4-24 hours).

  • Lipid Extraction:

    • Aspirate the culture medium and wash cells with ice-cold PBS.

    • Immediately add a cold extraction solvent (e.g., methanol or acetonitrile) containing a deuterated internal standard (e.g., 2-AG-d8) to the plate.

    • Scrape the cells, collect the lysate, and vortex thoroughly.

    • Centrifuge to pellet cellular debris.

  • Sample Preparation: Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for injection (e.g., methanol/water mixture).

  • LC-MS/MS Analysis:

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • Use a suitable C18 column to separate the lipids.

    • Use a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the transition of the 2-AG precursor ion to its product ion, as well as the transition for the internal standard.

  • Quantification: Calculate the concentration of 2-AG in the sample by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve. Normalize the results to the total protein content of the cell lysate.

Part 3: L-Isoleucine - A Foundational Component of Cannabinoid Receptors

Unlike Orlistat, which acts as an enzyme inhibitor, L-Isoleucine's role in the endocannabinoid system is not that of a direct pharmacological modulator. There is currently no evidence to suggest that free L-Isoleucine acts as a ligand for cannabinoid receptors or an inhibitor of ECS metabolic enzymes. Instead, its importance is more fundamental: it is a structural and functional building block of the system's protein machinery.

Structural Integrity of Cannabinoid Receptors

CB1 and CB2 receptors are proteins, which are polymers of amino acids.[6] The specific sequence, properties (hydrophobic, hydrophilic, charged), and three-dimensional arrangement of these amino acids, including L-Isoleucine, dictate the receptor's structure, its insertion into the cell membrane, the formation of the ligand-binding pocket, and its ability to interact with G proteins.[6][12]

Regulation of Ligand Binding and Receptor Activation

Specific amino acid residues within the receptor are critical for determining agonist versus antagonist activity and the binding affinity of ligands. For example, a key difference between CB1 and CB2 receptors lies at position 6.51, which is a Leucine in CB1 and a Valine (an amino acid structurally similar to Isoleucine) in CB2.[12] This single amino acid difference influences how the alkyl chain of Δ9-THC orients within the binding pocket, contributing to its different pharmacological profile at the two receptors.[12] This highlights that the presence and position of specific aliphatic amino acids like Leucine, Valine, and Isoleucine are not passive but are active determinants of receptor function.

Furthermore, recent research suggests that amino acids within a receptor do not act in isolation but form dynamic communication networks that modulate the cellular response to stimuli. In the case of the CB2 receptor, this network can steer the receptor's signaling toward beneficial anti-inflammatory pathways, avoiding those that could cause unwanted effects.

Caption: Amino acids like L-Isoleucine form the fundamental structure of cannabinoid receptors.

Experimental Protocol: Site-Directed Mutagenesis

To investigate the functional importance of a specific amino acid like L-Isoleucine at a given position in a cannabinoid receptor, site-directed mutagenesis is the gold-standard technique.

  • Plasmid Template: Obtain a plasmid vector containing the cDNA sequence for the cannabinoid receptor of interest (e.g., human CNR1 for CB1).

  • Primer Design: Design a pair of complementary mutagenic primers. These primers should contain the desired mutation (e.g., changing an Isoleucine codon to an Alanine codon) and be flanked by 15-20 bases of the correct sequence on both sides.

  • Mutagenesis PCR: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the PCR product with an enzyme that specifically targets methylated DNA (e.g., DpnI). This will destroy the original, bacterially-derived template plasmid, leaving only the newly synthesized, mutated plasmids.

  • Transformation: Transform the mutated plasmids into competent E. coli cells for amplification.

  • Verification: Isolate the plasmid DNA from several bacterial colonies and verify the presence of the desired mutation and the absence of any other sequence errors via Sanger sequencing.

  • Functional Assays: Transfect the verified mutant receptor plasmid into a suitable cell line (e.g., HEK293 or AtT20). Perform functional assays (e.g., radioligand binding assays, cAMP accumulation assays) to compare the function of the mutant receptor to the wild-type receptor, assessing changes in ligand affinity, potency, or efficacy.

Part 4: Synthesis and Future Directions

The initial query regarding "Isoleucine orlistat, L-" has led to a nuanced exploration of two distinct mechanisms within the endocannabinoid system.

  • Orlistat acts as an indirect antagonist of ECS signaling. It does not block cannabinoid receptors but rather depletes the system of one of its primary agonists, 2-AG, by inhibiting its synthesis via DAGL. This mechanism presents a compelling therapeutic avenue for conditions associated with ECS hyperactivity, such as obesity and metabolic syndrome, potentially avoiding the central nervous system side effects of direct CB1 antagonists.

  • L-Isoleucine plays a fundamental structural role . As a constituent amino acid, it is essential for the correct folding, stability, and function of the cannabinoid receptors themselves. Its influence is not that of an acute pharmacological agent but of a critical component of the system's architecture.

Future Research Directions:

  • Orlistat's Microbiome Influence: Orlistat significantly alters the gut microbiome by increasing the amount of undigested fat reaching the colon.[13] Future studies should investigate whether these microbiome shifts have a secondary, indirect effect on circulating endocannabinoid levels, potentially revealing another layer to its mechanism of action.

  • Allosteric Modulation by Amino Acids: While free L-Isoleucine is not a direct ligand, could high concentrations of certain amino acids or their metabolites act as allosteric modulators of cannabinoid receptors? Investigating this could open new avenues for nutritional interventions in ECS-related disorders.

  • Developing Selective DAGL Inhibitors: Orlistat's efficacy as a DAGL inhibitor is an off-target effect. The development of potent and selective DAGL inhibitors, inspired by this finding, could lead to a new class of therapeutics for metabolic and neurological diseases without the gastrointestinal side effects of Orlistat.

References

  • Bisogno, T., et al. (2006). Druggable Targets in Endocannabinoid Signaling. Available at: [Link]

  • Fitzgerald, R. (2025). Several endocannabinoids and amino acids may be biosynthetically converted to catecholamines in vivo. Available at: [Link]

  • Villalobos-García, D., et al. (2025). Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review. MDPI. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). XENICAL (orlistat) CAPSULES Rx only. accessdata.fda.gov. Available at: [Link]

  • Heck, A. M., et al. (2000). Orlistat, a New Lipase Inhibitor for the Management of Obesity. Pharmacotherapy. Available at: [Link]

  • Lu, H. C., & Mackie, K. (2016). Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. PMC. Available at: [Link]

  • Ahn, K., et al. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews. Available at: [Link]

  • Blick, S. K., & Wagstaff, A. J. (2005). Orlistat. ResearchGate. Available at: [Link]

  • GRIB. (2025). Amino acids play a key role in how cells respond to drugs. Available at: [Link]

  • Morales, P., et al. (2023). Endocannabinoid System: Chemical Characteristics and Biological Activity. MDPI. Available at: [Link]

  • Zaytseva, Y. Y., et al. (2013). Metabolic shifts induced by fatty acid synthase inhibitor orlistat in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy. PubMed. Available at: [Link]

  • Lee, T. W., et al. (2021). Protective and Therapeutic Effects of Orlistat on Metabolic Syndrome and Oxidative Stress in High-Fat Diet-Induced Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) in Rats. PMC. Available at: [Link]

  • Zhi, J., et al. (1994). Effect on Dietary Fat Absorption of Orlistat, Administered at Different Times Relative to Meal Intake. PubMed. Available at: [Link]

  • Sahebkar, A., et al. (2026). Long‐Term Effects of Orlistat on Lipid Metabolism and Anthropometric Indices: A Meta‐Analysis of Clinical Trials. PMC. Available at: [Link]

  • Karlsson, C., et al. (2015). Baseline anandamide levels and body weight impact the weight loss effect of CB1 receptor antagonism in male rats. Endocrinology. Available at: [Link]

  • Alvheim, A. R., et al. (2012). Dietary Linoleic Acid Elevates Endogenous 2-AG and Anandamide and Induces Obesity. Obesity. Available at: [Link]

  • Hu, X., et al. (2023). Orlistat ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation. Frontiers. Available at: [Link]

  • Toelg, S., et al. (2022). 2-AG and anandamide enhance hippocampal long-term potentiation via suppression of inhibition. Frontiers. Available at: [Link]

  • Maccarrone, M., et al. (2008). Anandamide inhibits metabolism and physiological actions of 2-arachidonoylglycerol in the striatum. Nature Neuroscience. Available at: [Link]

  • Wikipedia. (n.d.). Cannabinoid receptor. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cannabinoid receptors. Available at: [Link]

  • D-Moser, C., et al. (2021). A Role for Peripheral Anandamide and 2-Arachidonoylglycerol in Short-Term Food Intake and Orexigenic Hypothalamic Responses in a Species with Continuous Nutrient Delivery. MDPI. Available at: [Link]

  • Blue, M. N. M., et al. (n.d.). A Study Comparing Pre-Ingested L-Leucine and L-Isoleucine on Glycemic Responses in Healthy Inactive Adults: Preliminary Data. Available at: [Link]

  • Bielawiec, P., et al. (2025). The Role of Endocannabinoids in Physiological Processes and Disease Pathology: A Comprehensive Review. MDPI. Available at: [Link]

  • Moreno, M., et al. (2021). The Leu/Val6.51 Side Chain of Cannabinoid Receptors Regulates the Binding Mode of the Alkyl Chain of Δ9-Tetrahydrocannabinol. PMC. Available at: [Link]

  • Di Marzo, V. (2011). Why do cannabinoid receptors have more than one endogenous ligand? PMC. Available at: [Link]

  • Cannaert, A., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. PMC. Available at: [Link]

  • Piomelli, D. (2005). THE ENDOCANNABINOID SYSTEM: PHYSIOLOGY AND PHARMACOLOGY. Oxford Academic. Available at: [Link]

  • Cinar, R., & Iyer, M. R. (2021). An Autonomous Cannabinoid System in Islets of Langerhans. Frontiers. Available at: [Link]

  • Iannotti, F. A., et al. (2024). Exploring Endocannabinoid System: Unveiling New Roles in Modulating ER Stress. MDPI. Available at: [Link]

  • Bolt Pharmacy. (2026). Endocannabinoid System Treatment for Obesity: UK Evidence and Safety. Available at: [Link]

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Exploratory

Diacylglycerol lipase alpha (DAGLα) inhibition by Isoleucine orlistat, L-

An In-Depth Technical Guide to the Inhibition of Diacylglycerol Lipase Alpha (DAGLα) by L-Isoleucine Orlistat Authored for Researchers, Scientists, and Drug Development Professionals Abstract Diacylglycerol lipase alpha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Inhibition of Diacylglycerol Lipase Alpha (DAGLα) by L-Isoleucine Orlistat

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol lipase alpha (DAGLα) is the principal enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. As a key regulator of synaptic transmission, neuroinflammation, and energy metabolism, DAGLα has emerged as a compelling therapeutic target for a range of disorders. This technical guide provides a comprehensive overview of the inhibition of DAGLα by L-Isoleucine orlistat (also known as OMDM-188), a potent and selective inhibitor derived from the general lipase inhibitor tetrahydrolipstatin (THL, Orlistat). We delve into the molecular mechanism of inhibition, present detailed protocols for the in vitro and in vivo characterization of L-Isoleucine orlistat, and explore the functional consequences of DAGLα blockade. This document is intended to serve as a foundational resource for researchers seeking to investigate the endocannabinoid system and develop novel DAGLα-targeted therapeutics.

The Central Role of DAGLα in Endocannabinoid Signaling

The endocannabinoid system (ECS) is a critical neuromodulatory system that influences a vast array of physiological processes. Its primary signaling components include the cannabinoid receptors (CB1 and CB2), the endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation[1][2]. The most abundant endocannabinoid in the brain is 2-arachidonoylglycerol (2-AG), and its production is predominantly catalyzed by the enzyme Diacylglycerol lipase alpha (DAGLα)[1][][4].

DAGLα is a serine hydrolase that specifically hydrolyzes the sn-1 ester bond of diacylglycerol (DAG) containing arachidonic acid at the sn-2 position, thereby liberating 2-AG[][4]. In the brain, DAGLα is strategically located in the postsynaptic membrane of dendritic spines[][4]. Upon neuronal stimulation, which elevates intracellular calcium and activates phospholipase C to produce DAG, DAGLα generates 2-AG "on-demand"[5]. This newly synthesized 2-AG then travels retrogradely across the synapse to activate presynaptic CB1 receptors, transiently suppressing neurotransmitter release[][4]. This process, known as depolarization-induced suppression of inhibition/excitation (DSI/DSE), is a fundamental form of synaptic plasticity[2][][6].

Given its control over 2-AG levels, DAGLα is implicated in synaptic plasticity, learning, memory, neuroinflammation, and energy balance[][7][8]. Genetic deletion or pharmacological inhibition of DAGLα leads to a profound reduction (over 80%) of 2-AG levels in the brain, validating its role as the primary 2-AG synthase in the CNS and establishing it as a key therapeutic target[7][9].

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel 6. Inhibition Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle 7. Blocks Fusion Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft 8. NT Release ↓ DAGLa DAGLα TwoAG 2-AG DAGLa->TwoAG 4. Synthesis DAG Diacylglycerol (DAG) DAG->DAGLa 3. Substrate GPCR GPCR/mGluR PLC PLC GPCR->PLC 1. Activation PIP2 PIP2 PLC->PIP2 2. Hydrolysis PIP2->DAG TwoAG->CB1 5. Retrograde Signal

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Foundational

The Pharmacological Role of OMDM-188 in the 2-AG Metabolic Pathway: Decoupling Synthesis from Hydrolysis

Executive Summary Understanding the endocannabinoid system requires precise pharmacological tools to map the lifecycle of 2-arachidonoylglycerol (2-AG). While frequently discussed in the context of 2-AG hydrolysis, OMDM-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the endocannabinoid system requires precise pharmacological tools to map the lifecycle of 2-arachidonoylglycerol (2-AG). While frequently discussed in the context of 2-AG hydrolysis, OMDM-188 (L-Isoleucine Orlistat) acts as an upstream gatekeeper[1]. Rather than directly inhibiting the degradation of 2-AG, OMDM-188 is a potent, irreversible inhibitor of Diacylglycerol Lipase (DAGL), the enzyme responsible for synthesizing 2-AG via DAG hydrolysis[2]. By halting the generation of 2-AG, OMDM-188 effectively starves Monoacylglycerol Lipase (MAGL)—the primary 2-AG hydrolysis enzyme—of its endogenous substrate[3]. This whitepaper dissects the mechanistic profile of OMDM-188, detailing its selectivity, its role in validating the "on-demand" biosynthesis model of endocannabinoid signaling, and the self-validating experimental workflows used to quantify its effects.

The Biochemical Paradigm: Upstream Modulation of 2-AG Hydrolysis

To accurately position OMDM-188 within lipid metabolism, one must distinguish between the synthesis and degradation phases of 2-AG:

  • Synthesis (DAG Hydrolysis): Phospholipase C- β (PLC- β ) converts PIP2 into diacylglycerol (DAG). DAG is subsequently hydrolyzed by DAGL- α and DAGL- β to produce 2-AG[2].

  • Degradation (2-AG Hydrolysis): 2-AG is hydrolyzed by MAGL into arachidonic acid and glycerol, terminating the retrograde signaling cascade[3].

OMDM-188, an N-formyl-L-isoleucine derivative of the anti-obesity drug tetrahydrolipstatin (THL), specifically targets the Ser-His-Asp catalytic triad of DAGL[2]. By blocking DAG hydrolysis, OMDM-188 depletes the presynaptic 2-AG pool, thereby indirectly modulating the overall rate of 2-AG hydrolysis by limiting substrate availability[2].

Pathway DAG Diacylglycerol (DAG) DAGL DAGL-α / DAGL-β DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG DAG Hydrolysis (Synthesis) MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL AA Arachidonic Acid + Glycerol MAGL->AA 2-AG Hydrolysis (Degradation) OMDM OMDM-188 (L-Isoleucine Orlistat) OMDM->DAGL Irreversible Inhibition

Fig 1: OMDM-188 disrupts the 2-AG metabolic flux by inhibiting upstream DAG hydrolysis.

Pharmacological Profile & Selectivity Matrix

The structural evolution from THL to OMDM-188 was driven by the need to eliminate off-target effects on pancreatic lipases and downstream endocannabinoid hydrolases[2]. OMDM-188 exhibits exceptional selectivity against MAGL and Fatty Acid Amide Hydrolase (FAAH), ensuring that any observed physiological changes are due to halted synthesis rather than impaired degradation[2].

Table 1: OMDM-188 Target Binding Affinity
Target Enzyme / ReceptorAffinity / ActivityImplication for Endocannabinoid Flux
DAGL- α IC50 2.1 nMPrimary target; profoundly blocks DAG hydrolysis into 2-AG[4].
DAGL- β Nanomolar rangeSecondary target; inhibits alternative 2-AG synthesis pathways[2].
MAGL IC50 > 10 μ MHighly selective against MAGL; does not directly impair 2-AG hydrolysis[2].
FAAH IC50 > 10 μ MDoes not interfere with anandamide (AEA) degradation[2].
CB1 Receptor Ki 6.0 μ MCritical Caveat: Off-target antagonism at high concentrations requires careful dosing (<5 μ M) in vitro[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, researchers must employ self-validating systems when utilizing OMDM-188. Below are two field-proven methodologies demonstrating its biochemical and electrophysiological utility.

Protocol A: Biochemical Quantification of DAGL Inhibition (Live-Cell Assay)

This protocol measures the efficacy of OMDM-188 using p-nitrophenyl butyrate (PNPB) as a surrogate substrate for DAGL.

  • Causality & Validation: To ensure the PNPB hydrolysis is exclusively driven by DAGL (and not background cellular lipases), the assay compares V5 α 11 membranes (engineered to overexpress DAGL α ) against wild-type parental membranes[4]. The parental membranes serve as an internal negative control.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from V5 α 11 cells and parental cells, standardizing protein concentration to 12.5 μ g/mL[4].

  • Inhibitor Incubation: Pre-incubate the V5 α 11 membranes with varying concentrations of OMDM-188 (e.g., 0.1 nM to 10 μ M) for 5 minutes at 37°C[4].

  • Substrate Addition: Introduce 250 μ M PNPB to the reaction mixture[4].

  • Kinetic Measurement: Measure the rate of PNPB hydrolysis spectrophotometrically over the first 10 minutes[4].

  • Data Extraction: Calculate the IC50. In properly validated V5 α 11 systems, OMDM-188 should yield an IC50 of approximately 2.1 ± 0.15 nM[4].

Protocol B: Electrophysiological Validation of "On-Demand" Synthesis

Historically, it was debated whether 2-AG was released from "pre-formed pools" or synthesized "on-demand" upon neuronal depolarization[5]. OMDM-188 resolved this debate. If 2-AG were stored in vesicles, acute DAGL inhibition would not immediately stop retrograde signaling.

  • Causality & Validation: By applying OMDM-188, researchers observed the rapid abolishment of Depolarization-induced Suppression of Inhibition (DSI)[5]. To self-validate that this pathway is strictly 2-AG dependent, parallel experiments using MAGL inhibitors (like JZL184) are run; MAGL inhibition prolongs DSI, confirming that OMDM-188 is starving the exact pathway that MAGL terminates[6].

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute hippocampal slices and isolate inhibitory post-synaptic currents (IPSCs) pharmacologically[6].

  • Penetration Phase: Bath-apply 5 μ M OMDM-188. Incubate for 1.0 to 1.5 hours. Expert Insight: This extended incubation is critical for acute slices to ensure sufficient tissue penetration of the highly lipophilic inhibitor into the depths of the slice[5].

  • Stimulation: Evoke DSI via a 3-second postsynaptic voltage step to 0 mV (from a holding potential of -70 mV)[6].

  • Recording: Record evoked IPSCs (eIPSCs) at 4-second intervals[6].

  • Analysis: Compare eIPSC suppression against vehicle controls. OMDM-188 at 5 μ M will effectively abolish DSI (returning eIPSCs to ~95.7% of baseline, compared to ~60.2% in vehicle)[6].

Workflow Prep 1. Slice Preparation Acute Hippocampal Slices Incubate 2. Pharmacological Blockade Incubate with 5 μM OMDM-188 Prep->Incubate Stimulate 3. Postsynaptic Stimulation Depolarization (0 mV, 3s) Incubate->Stimulate Record 4. Electrophysiology Record eIPSCs (Voltage-Clamp) Stimulate->Record Result 5. Validation DSI Abolished (On-Demand) Record->Result

Fig 2: Electrophysiological workflow validating OMDM-188 blockade of DSI in hippocampal slices.

Strategic Implications for Drug Development

While OMDM-188 is an indispensable in vitro tool for mapping the 2-AG hydrolysis cycle, its clinical utility is limited by its irreversible β -lactone reactive warhead and its micromolar affinity for the CB1 receptor[7],[2]. However, the mechanistic proof-of-concept established by OMDM-188 has paved the way for next-generation, reversible DAGL inhibitors (such as LEI105)[7]. By proving that upstream inhibition of DAG hydrolysis safely attenuates 2-AG levels without triggering the adverse effects associated with direct CB1 receptor antagonism, OMDM-188 remains a foundational compound in the development of therapeutics for neuroinflammation and metabolic disorders.

References

  • Hashimotodani, Y., et al. (2013). "Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol." The Journal of Physiology. Available at:[Link]

  • Janssen, F. J., & van der Stelt, M. (2016). "Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders." Scholarly Publications Leiden University. Available at:[Link]

  • National Center for Biotechnology Information. "Isoleucine orlistat, L- | C29H53NO5 | CID 25140641." PubChem. Available at:[Link]

  • Reisenberg, M., et al. (2016). "A novel live cell assay to measure diacylglycerol lipase α activity." Bioscience Reports. Available at:[Link]

  • Zhang, L., et al. (2011). "Endocannabinoids Generated by Ca2+ or by Metabotropic Glutamate Receptors Appear to Arise from Different Pools of Diacylglycerol Lipase." PLoS One. Available at:[Link]

  • Janssen, F. J., et al. (2015). "Highly Selective, Reversible Inhibitor Identified by Comparative Chemoproteomics Modulates Diacylglycerol Lipase Activity in Neurons." Journal of the American Chemical Society. Available at:[Link]

Sources

Exploratory

Chemical Properties and Thermodynamic Stability of L-Isoleucine Orlistat: A Technical Guide

Executive Summary L-Isoleucine orlistat, widely known in pharmacological literature as OMDM-188 or Orlistat USP Related Compound E, is a highly potent, irreversible inhibitor of diacylglycerol lipase alpha (DAGLα)[1]. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Isoleucine orlistat, widely known in pharmacological literature as OMDM-188 or Orlistat USP Related Compound E, is a highly potent, irreversible inhibitor of diacylglycerol lipase alpha (DAGLα)[1]. As a structural analogue of the FDA-approved anti-obesity drug tetrahydrolipstatin (orlistat), it replaces the N-formyl-L-leucine side chain with an N-formyl-L-isoleucine moiety[2]. This seemingly minor structural modification profoundly alters the molecule's steric profile, granting it superior selectivity against off-target serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[].

As a Senior Application Scientist, I frequently encounter challenges related to the handling, formulation, and analytical validation of β-lactone-containing compounds. This whitepaper synthesizes the chemical properties, thermodynamic stability, and degradation kinetics of L-Isoleucine orlistat, providing researchers with field-proven, self-validating protocols to ensure scientific integrity during preclinical drug development and quality control workflows.

Structural Chemistry and Physicochemical Profiling

The core pharmacophore of L-Isoleucine orlistat is its 2,3-disubstituted β-lactone (oxetan-2-one) ring, which is coupled to a long-chain saturated acyl tail[4]. The β-lactone ring is highly strained, possessing a ring strain energy of approximately 27.2 kcal/mol[5]. This immense thermodynamic strain acts as a "loaded spring," rendering the C1 carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack.

The substitution of leucine with isoleucine introduces a branched methyl group closer to the chiral center of the amino acid side chain. From a stereoelectronic perspective, this increased steric bulk restricts the conformational flexibility of the inhibitor within the active site of off-target enzymes, thereby enhancing its specificity for the DAGLα catalytic pocket[6].

Table 1: Physicochemical and Pharmacological Properties
PropertyValue
Common Names L-Isoleucine Orlistat, OMDM-188, Orlistat USP Related Compound E
CAS Number 1072902-75-0
Molecular Formula C29H53NO5
Molecular Weight 495.73 g/mol
Melting Point 57 – 59 °C
Predicted Density 0.976 g/cm³
Predicted pKa 14.59
Primary Target DAGLα (IC 50​ < 50 nM)

(Data synthesized from[1],[7],[8], and[9])

Thermodynamic Stability and Degradation Kinetics

The thermodynamic instability of L-Isoleucine orlistat is a double-edged sword. In biological systems, this instability is the exact mechanism of action: the catalytic serine residue of DAGLα nucleophilically attacks the β-lactone ring, forming a stable, covalent acyl-enzyme intermediate that irreversibly inhibits the enzyme[10].

However, in aqueous media, this same thermodynamic driving force leads to rapid degradation. The primary degradation pathway is the hydrolysis of the β-lactone ring, which opens to form a thermodynamically stable, but pharmacologically inactive, β-hydroxy acid[11]. This hydrolysis is heavily catalyzed by both acidic and basic pH extremes, as well as elevated thermal conditions.

Mechanism A L-Isoleucine Orlistat (Intact β-lactone) B DAGLα Active Site (Serine Nucleophile) C Reversible Enzyme-Inhibitor Complex D Nucleophilic Attack (Ser-OH on C1 Carbonyl) C->D E Covalent Acyl-Enzyme Intermediate (Active) D->E Ring Opening F Hydrolyzed Product (Inactive β-hydroxy acid) E->F H2O Hydrolysis (Slow Step) AB AB AB->C

Mechanism of β-lactone ring opening and covalent inhibition.

Experimental Methodologies: Stability and Activity Profiling

A critical failure point in evaluating highly lipophilic β-lactones is confusing aqueous precipitation with chemical degradation. Because L-Isoleucine orlistat is practically insoluble in water, introducing it directly into an aqueous buffer will cause it to crash out of solution, leading to erratic kinetic measurements[11]. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Self-Validating Forced Degradation Study

To accurately map the degradation kinetics, we must force the hydrolysis under controlled conditions and calculate a mass balance to ensure no secondary degradation pathways (e.g., side-chain cleavage) are missed[11].

Step 1: Stock Preparation Dissolve L-Isoleucine orlistat in anhydrous methanol to a concentration of 1 mg/mL. Causality: Anhydrous organic solvents prevent premature hydrolysis during the preparation phase, ensuring the baseline ( T0​ ) purity remains >99%.

Step 2: Stress Application Divide the stock into three distinct stress cohorts:

  • Acidic Stress: Combine 1 mL of stock with 1 mL of 0.1 N HCl. Reflux at 80°C for 8 hours.

  • Basic Stress: Combine 1 mL of stock with 1 mL of 0.1 N NaOH. Reflux at 80°C for 8 hours.

  • Neutral/Thermal Stress: Combine 1 mL of stock with 1 mL of distilled water. Reflux at 80°C for 12 hours.

Step 3: Quenching and Neutralization (Critical Step) After the designated stress period, immediately cool the samples on ice and neutralize the acidic/basic samples to pH 7.0 using 0.1 N NaOH or 0.1 N HCl, respectively. Causality: Neutralization halts the degradation kinetics instantly. Without this step, the compound would continue to degrade while waiting in the HPLC autosampler, invalidating the temporal accuracy of the study.

Step 4: Chromatographic Analysis Dilute the neutralized samples with the mobile phase to a final concentration of ~0.2 mg/mL. Analyze via RP-HPLC with UV detection. Self-Validation: Calculate the mass balance by summing the peak areas of the intact parent compound and all observed degradation peaks. The total area must equal the peak area of an unstressed control sample. A mass balance <95% indicates undetected volatile degradants or column retention issues.

Workflow S1 Stock Solution (1 mg/mL in MeOH) S2A Acidic Stress (0.1 N HCl, 80°C) S1->S2A S2B Basic Stress (0.1 N NaOH, 80°C) S1->S2B S2C Neutral Stress (H2O, 80°C) S1->S2C S3 Neutralization & Dilution to 0.2 mg/mL S2A->S3 S2B->S3 S2C->S3 S4 RP-HPLC Analysis (Peak Purity & Mass Bal) S3->S4

Step-by-step forced degradation and HPLC validation workflow.

Protocol 2: Chemoproteomic Validation of DAGLα Target Engagement

To prove that the intact β-lactone is functionally active, we utilize Competitive Activity-Based Protein Profiling (ABPP)[12].

Step 1: Proteome Preparation: Isolate membrane proteomes from relevant tissues (e.g., mouse brain) and suspend in PBS at 2 mg/mL. Step 2: Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of L-Isoleucine orlistat (OMDM-188) for 30 minutes at 37°C. Causality: This allows the β-lactone to covalently bind to the active site serine of DAGLα. Step 3: Probe Labeling: Add a broad-spectrum fluorophosphonate probe (TAMRA-FP) and incubate for 20 minutes. The TAMRA-FP will label any active serine hydrolases that were not inhibited by OMDM-188. Step 4: Detection: Resolve the proteins via SDS-PAGE and visualize using in-gel fluorescence. Self-Validation: A successful assay will show a dose-dependent disappearance of the fluorescent band corresponding to DAGLα (~120 kDa), proving that OMDM-188 successfully occupied the active site and blocked the TAMRA-FP probe.

Solvation Thermodynamics and Formulation Strategies

Because L-Isoleucine orlistat is a highly lipophilic molecule, thermodynamic solvation requires careful solvent selection. For in vitro assays, the compound must be dissolved in 100% DMSO or ethanol to create a concentrated stock (e.g., 10 mM). When introducing the drug to aqueous biological buffers, the final concentration of the organic co-solvent must be kept below 1% (v/v) to prevent solvent-induced protein denaturation[11].

For long-term storage, the compound must be kept at -20°C in an anhydrous environment (e.g., a desiccator). Exposure to atmospheric moisture over prolonged periods will lead to slow, spontaneous hydrolysis of the β-lactone ring, compromising the integrity of the reference standard[13].

Conclusion

L-Isoleucine orlistat (OMDM-188) is a powerful chemical tool for interrogating endocannabinoid signaling and DAGLα function. However, its utility is strictly governed by the thermodynamic fragility of its β-lactone core. By understanding the stereoelectronic principles driving its degradation and employing rigorous, self-validating experimental protocols, researchers can prevent artifactual data and fully leverage this compound in advanced drug discovery pipelines.

References

Sources

Foundational

Physicochemical Characterization and Lipid Partitioning Dynamics of CAS 1072902-75-0: A Technical Whitepaper

Executive Summary As pharmaceutical pipelines increasingly encounter highly lipophilic molecules, understanding the physical properties and lipid partitioning dynamics of these compounds becomes paramount for successful...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical pipelines increasingly encounter highly lipophilic molecules, understanding the physical properties and lipid partitioning dynamics of these compounds becomes paramount for successful formulation and analytical validation. This whitepaper provides an in-depth technical analysis of CAS 1072902-75-0 , officially known as Orlistat USP Related Compound E (L-Isoleucine Orlistat). By dissecting its chemical identity, extreme hydrophobicity, and mechanistic behavior, this guide equips researchers and drug development professionals with the theoretical grounding and self-validating experimental protocols necessary to handle ultra-lipophilic beta-lactones.

Chemical Identity and Structural Nuances

CAS 1072902-75-0 is an impurity standard and structural analog of the well-known anti-obesity drug Orlistat[][2]. Chemically designated as N-Formyl-L-isoleucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester, it diverges from the parent compound solely through the substitution of an L-leucine amino acid moiety with L-isoleucine[][3].

This subtle aliphatic shift in the side chain does not alter the core pharmacophore—the highly reactive beta-lactone (oxetane) ring[4][5]. Consequently, CAS 1072902-75-0 retains the fundamental physicochemical behaviors of its parent drug, making it not only a critical reference standard for United States Pharmacopeia (USP) compliance in manufacturing but also a compound of interest for researchers studying lipid-based drug delivery and enzyme inhibition.

Physicochemical Profiling

The physical properties of CAS 1072902-75-0 are dictated by its long hydrocarbon chains and the specific stereochemistry of its ester linkages. The quantitative data, extrapolated from both specific vendor analyses and its parent analog, are summarized below:

PropertyValueScientific Implication
CAS Number 1072902-75-0[]Unique identifier for Orlistat Related Compound E.
Molecular Formula C₂₉H₅₃NO₅[]Highly aliphatic, driving lipid solubility.
Molecular Weight 495.73 g/mol Borders the Lipinski limit, impacting permeability.
Appearance White to almost white solid[][4]Indicates a crystalline or waxy state at room temp.
Melting Point < 50 °C[4]Low melting point necessitates cold-chain storage to prevent degradation.
Topological Polar Surface Area 81.7 Ų[4][6]Favorable for membrane permeation, though hindered by extreme LogP.
Estimated LogP ~7.9 - 8.1[4][5]Ultra-lipophilic; dictates formulation strategy.
Aqueous Solubility Practically insoluble[4]Requires lipid vehicles or surfactants for in vitro assays.
Organic Solubility Soluble in chloroform, ethanol[4]Ideal solvents for stock solution preparation.

Lipid Solubility Profile and Partitioning Dynamics

The defining physical trait of CAS 1072902-75-0 is its extreme hydrophobicity. With a calculated LogP hovering around 7.9 to 8.1, it falls into the category of ultra-lipophilic molecules[4][5].

Causality in Biological Systems: In physiological environments, molecules with a LogP > 6.5 are highly susceptible to lipid partitioning[7][8]. Because CAS 1072902-75-0 is practically insoluble in aqueous media, its oral bioavailability in standard formulations is virtually zero[9]. However, this extreme lipid solubility (>50 mg/g in long-chain triglycerides) is precisely what enables it to associate with chylomicrons in the enterocytes[9][10]. Rather than entering the portal vein, highly lipophilic drugs are transported via the intestinal lymphatic system, effectively bypassing hepatic first-pass metabolism[10].

For analytical scientists, this causality dictates that in vitro dissolution and release studies must utilize lipid-based acceptor media (e.g., porcine serum, lipid nanoemulsions, or Igepal-modified buffers) to maintain sink conditions and accurately reflect physiological partitioning[11][12].

Mechanistic Implications: Lipase and FASN Inhibition

Despite being classified as an impurity, the preserved beta-lactone ring ensures that CAS 1072902-75-0 retains mechanism-based inhibitory activity. Like Orlistat, it functions as an inhibitor of both pancreatic lipase (PL) and Fatty Acid Synthase (FASN)[4][5][13].

The mechanism is driven by the structural strain of the four-membered oxetane ring. Upon entering the enzyme's active site, the beta-lactone ring undergoes a nucleophilic attack by the catalytic serine residue. This results in ring opening and the formation of a stable, covalent acyl-enzyme complex, irreversibly inactivating the enzyme and halting the hydrolysis of dietary triglycerides[4][13].

MOA A CAS 1072902-75-0 (L-Isoleucine Orlistat) C Nucleophilic Attack on β-lactone ring A->C Binds to active site B Lipase / FASN (Active Serine Residue) B->C Catalytic interaction D Covalent Acyl-Enzyme Complex C->D Ring opening E Enzyme Inactivation D->E Irreversible binding

Mechanism of lipase and FASN inhibition via beta-lactone ring opening and covalent binding.

Advanced Experimental Protocols

Working with ultra-lipophilic compounds (LogP > 7.5) requires specialized workflows to prevent false negatives caused by drug precipitation or non-specific binding to plasticware. The following protocols are designed as self-validating systems .

Protocol A: Determination of Lipid-Water Partitioning (LogD) via Modified LC-MS

Standard octanol-water shake-flask methods fail for CAS 1072902-75-0 because the aqueous concentration drops below the limit of detection (LOD).

Causality: We replace octanol with a physiological lipid (e.g., trimyristin) and utilize a co-solvent buffered system to maintain sink conditions[11][12]. Self-Validating Mechanism: The simultaneous processing of an Orlistat reference standard acts as an internal control. If the calculated LogP of the Orlistat control deviates from its established value (~7.61)[12], the assay is flagged for emulsion contamination.

Step-by-Step Methodology:

  • System Preparation: Prepare a biphasic system consisting of 5 mL trimyristin and 5 mL pH 7.4 phosphate-buffered saline (PBS) containing 0.5% Igepal CA-630 (a non-ionic surfactant to enhance aqueous detection)[11].

  • Spiking: Spike the lipid phase with 1 mg/mL of CAS 1072902-75-0 and 1 mg/mL of the Orlistat reference standard.

  • Equilibration: Incubate the mixture at 37°C in a shaking water bath at 150 RPM for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes at 37°C to achieve a sharp phase boundary.

  • Extraction: Carefully extract aliquots from both phases using glass syringes (avoiding plastic to prevent adsorption). Dilute the lipid phase in chloroform/methanol and the aqueous phase in acetonitrile.

  • Quantification: Analyze both phases using LC-MS/MS and calculate the partition coefficient.

Protocol B: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

To overcome the negligible aqueous solubility of CAS 1072902-75-0, it must be formulated into a SMEDDS.

Causality: The lipid/surfactant matrix ensures the compound remains in a solubilized micellar state upon entering the aqueous environment of the GI tract, which is an absolute prerequisite for lymphatic transport[10]. Self-Validating Mechanism: The protocol validates itself through Dynamic Light Scattering (DLS). A successful microemulsion must spontaneously form droplets <100 nm[10]. If droplets exceed this threshold, the lipid-to-surfactant ratio is thermodynamically unstable, leading to drug precipitation.

Step-by-Step Methodology:

  • Excipient Selection: Dissolve 20 mg of CAS 1072902-75-0 in a long-chain triglyceride matrix (e.g., Castor oil, 40% w/w).

  • Surfactant Addition: Add a high-HLB surfactant (e.g., Cremophor EL, 40% w/w) and a co-surfactant (e.g., Ethanol or PEG 400, 20% w/w).

  • Isotropic Mixing: Vortex the mixture vigorously and heat gently to 40°C until a clear, single-phase isotropic pre-concentrate is formed.

  • Aqueous Dispersion: Disperse 100 µL of the pre-concentrate into 10 mL of Simulated Intestinal Fluid (SIF) at 37°C under mild agitation (50 RPM).

  • Characterization: Immediately measure the droplet size and polydispersity index (PDI) using DLS to confirm a Z-average diameter of <100 nm.

SMEDDS Step1 Weigh CAS 1072902-75-0 + Lipid Phase (e.g., Castor Oil) Step2 Add Surfactant/Cosurfactant (e.g., Cremophor/Ethanol) Step1->Step2 Step3 Vortex & Isotropic Mixing at 40°C Step2->Step3 Step4 Aqueous Dispersion (Simulated Intestinal Fluid) Step3->Step4 Self-emulsification Step5 DLS Validation (Droplet Size < 100nm) Step4->Step5 Quality Control Step6 Intestinal Lymphatic Uptake Step5->Step6 In vivo transport

Workflow for SMEDDS formulation and validation for lymphatic transport of lipophilic compounds.

References

  • CAS 1072902-75-0 (Orlistat USP Related Compound E) - BOC Sciences . BOC Sciences.

  • CAS 1072902-75-0 | Orlistat USP Related Compound E - Chemicea Pharmaceuticals . Chemicea Pharmaceuticals. 2

  • Orlistat Related Compound E USP Reference Standard Sigma-Aldrich . Sigma-Aldrich.

  • Orlistat | C29H53NO5 | CID 3034010 - PubChem - NIH . National Institutes of Health. 6

  • lipophilicity solubility absorption: Topics by Science.gov . Science.gov.11

  • Drug lipophilicity: Significance and symbolism . Wisdom Library. 7

  • Orlistat / CAS 96829-58-2 - Chemball . Chemball. 4

  • Effect of Lipase Inhibitor (Orlistat) on Gliclazide and Metformin in Response to High-Fat Meal in Rat's Gastrointestinal Tract . Science Alert. 8

  • Development of a Self-Assembled Nanoparticle Formulation of Orlistat, Nano-ORL, with Increased Cytotoxicity against Human Tumor Cell Lines - PMC . National Institutes of Health. 5

  • Intestinal delivery in a long-chain fatty acid formulation enables lymphatic transport and systemic exposure of orlistat . ResearchGate.9

  • Desai and Patel, IJPSR, 2021; Vol. 12(4): 2036-2048 . International Journal of Pharmaceutical Sciences and Research.10

  • Calculated octanol-water partition and distribution coefficients (LogP... | Download Scientific Diagram . ResearchGate. 12

  • Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening . MDPI. 13

  • Isoleucine orlistat, L- | C29H53NO5 | CID 25140641 - PubChem . National Institutes of Health. 3

Sources

Exploratory

Binding Affinity and Mechanistic Profiling of L-Isoleucine Orlistat at DAGL-α Receptors

Executive Summary The endocannabinoid system plays a critical role in neuroplasticity, energy homeostasis, and neuroinflammation. The primary endogenous ligand for cannabinoid receptors (CB1/CB2) in the central nervous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The endocannabinoid system plays a critical role in neuroplasticity, energy homeostasis, and neuroinflammation. The primary endogenous ligand for cannabinoid receptors (CB1/CB2) in the central nervous system is 2-arachidonoylglycerol (2-AG). The biosynthesis of 2-AG is predominantly catalyzed by sn-1-diacylglycerol lipase alpha (DAGL-α). Consequently, DAGL-α has emerged as a high-value therapeutic target for metabolic syndromes and neurodegenerative diseases.

This technical guide provides an in-depth analysis of L-Isoleucine orlistat (Compound 15 / OMDM-188) , a highly potent and selective DAGL-α inhibitor. By examining the causality behind its structural design, quantitative binding affinities, and the self-validating experimental workflows required to evaluate its efficacy, this whitepaper serves as a definitive resource for assay development and pharmacological profiling.

Mechanistic Rationale: The Causality of Structural Modification

To understand the binding affinity of L-Isoleucine orlistat, we must first analyze its structural evolution. The parent compound, tetrahydrolipstatin (Orlistat), is an FDA-approved anti-obesity drug that non-selectively inhibits a broad spectrum of serine hydrolases, including pancreatic lipase, fatty acid synthase (FAS), and DAGL-α[1]. Orlistat achieves this via a reactive β-lactone ring that forms a covalent adduct with the catalytic serine residue in the enzyme's active site.

The Isoleucine Advantage: Orlistat features a formyl-L-leucine ester side chain. In L-Isoleucine orlistat, this moiety is replaced by a formyl-L-isoleucine group[1].

  • Causality: Why does this specific substitution matter? The branched-chain architecture of isoleucine introduces significant steric bulk in close proximity to the β-lactone pharmacophore. This added rigidity and steric hindrance restrict the molecule's ability to enter the narrower, more constrained catalytic clefts of off-target enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). Conversely, the DAGL-α active site is highly accommodating to this specific topological change. As a result, the structural modification drastically shifts the selectivity profile, transforming a pan-lipase inhibitor into a targeted DAGL-α modulator[1].

Pathway Phospholipids Membrane Phospholipids PLC Phospholipase C (PLC) Phospholipids->PLC DAG Diacylglycerol (DAG) PLC->DAG DAGLa DAGL-α (Enzyme) DAG->DAGLa TwoAG 2-Arachidonoylglycerol (2-AG) DAGLa->TwoAG CB1 CB1 / CB2 Receptors TwoAG->CB1 Inhibitor L-Isoleucine Orlistat (Compound 15) Inhibitor->DAGLa Covalent Inhibition (IC50 < 50 nM)

Fig 1: 2-AG biosynthesis pathway and targeted inhibition of DAGL-α by L-Isoleucine orlistat.

Pharmacological Profile & Binding Affinity

The binding affinity and selectivity of L-Isoleucine orlistat have been rigorously quantified using both biochemical substrate assays and Activity-Based Protein Profiling (ABPP). The table below synthesizes the quantitative data, demonstrating its high potency for DAGL-α and its selectivity window against other endocannabinoid system components[1][2][3].

Target Enzyme / ReceptorIC₅₀ / Kᵢ ValueSelectivity Ratio (vs. DAGL-α)Reference
DAGL-α < 50 nM (Biochemical)1x (Target) [1]
MAGL > 1.15 µM> 23-fold[1]
FAAH > 1.15 µM> 23-fold[1]
CB1 / CB2 Receptors > 1.15 µM> 23-fold[1]
ABHD6 ~ 0.8 µM (Kᵢ)~ 16-fold[3]

Note: While L-Isoleucine orlistat is highly selective over MAGL and FAAH, it exhibits moderate off-target cross-reactivity with α/β-hydrolase domain 6 (ABHD6), a common trait among β-lactone based DAGL inhibitors[3].

Experimental Workflows: Self-Validating Protocols

To accurately determine the binding affinity of L-Isoleucine orlistat, standard substrate-based assays are often confounded by downstream metabolizing enzymes (e.g., MAGL degrading the formed 2-AG). Therefore, Activity-Based Protein Profiling (ABPP) using a fluorophosphonate (FP) probe is the gold-standard methodology. ABPP directly measures the availability of the catalytic serine residue, isolating the specific binding affinity of the inhibitor to DAGL-α.

Protocol: Competitive ABPP for DAGL-α Binding Affinity

System Causality & Trustworthiness: This protocol is designed as a self-validating system. It utilizes Neuro2A cells because they endogenously express high, physiologically relevant levels of DAGL-α. A heat-denatured proteome is included to subtract non-specific probe binding, while a vehicle control establishes the maximum fluorescence baseline (B₀).

Step-by-Step Methodology:

  • Proteome Preparation:

    • Culture Neuro2A cells to 80% confluence. Harvest and lyse cells using Dounce homogenization in a Tris-HCl buffer (pH 7.4) lacking detergents, as detergents can strip membrane-bound DAGL-α.

    • Isolate the membrane fraction via ultracentrifugation (100,000 × g for 45 min). Resuspend the pellet to a final protein concentration of 2.0 mg/mL.

  • Inhibitor Incubation (The Competitive Step):

    • Aliquot 50 µL of the membrane proteome into low-binding microcentrifuge tubes.

    • Treat aliquots with a concentration gradient of L-Isoleucine orlistat (0.1 nM to 10 µM).

    • Self-Validation Control: Include a DMSO-only tube (Vehicle) and a heat-denatured tube (95°C for 5 min).

    • Incubate at 37°C for 30 minutes to allow the β-lactone ring to covalently bind the catalytic serine of DAGL-α.

  • Activity-Based Probe Labeling:

    • Add 1 µM of TAMRA-FP (a broad-spectrum serine hydrolase fluorescent probe) to all samples.

    • Incubate in the dark at room temperature for 20 minutes. The probe will label all uninhibited serine hydrolases.

  • Reaction Termination & SDS-PAGE:

    • Quench the reaction by adding 4x Laemmli sample buffer (reducing). Do not boil the samples, as excessive heat can cause membrane protein aggregation.

    • Resolve the proteins using a 10% SDS-PAGE gel.

  • Fluorescence Detection & Data Analysis:

    • Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for TAMRA (532 nm / 580 nm).

    • Quantify the ~120 kDa band corresponding to DAGL-α. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism), normalizing the data against the DMSO control (100% activity) and the heat-denatured control (0% activity).

Workflow Step1 1. Proteome Preparation Step2 2. Inhibitor Incubation Step1->Step2 Step3 3. Activity-Based Probe Labeling Step2->Step3 Step4 4. SDS-PAGE & Fluorescence Step3->Step4 Step5 5. IC50 Calculation Step4->Step5

Fig 2: Activity-Based Protein Profiling (ABPP) workflow for assessing DAGL-α binding affinity.

Conclusion

L-Isoleucine orlistat (Compound 15) represents a masterclass in rational drug design. By leveraging the steric bulk of an isoleucine substitution, researchers successfully engineered a highly potent (IC₅₀ < 50 nM) and selective DAGL-α inhibitor from a non-selective precursor[1]. For application scientists and drug developers, utilizing stringent, self-validating workflows like ABPP ensures that the pharmacological profiling of such endocannabinoid modulators remains robust, reproducible, and translationally relevant.

References

  • Ortar G, Bisogno T, Ligresti A, Morera E, Nalli M, Di Marzo V. (2008). Tetrahydrolipstatin analogues as modulators of endocannabinoid 2-arachidonoylglycerol metabolism. Journal of Medicinal Chemistry, 51(21), 6970-6979.

  • Janssen FJ, Deng H, Baggelaar MP, Allarà M, van der Wel T, den Dulk H, Ligresti A, van Esbroeck AC, McGuire R, Di Marzo V, Overkleeft HS, van der Stelt M. (2014). Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6. Journal of Medicinal Chemistry, 57(15), 6610-6622.

  • MedChemExpress. L-Isoleucine orlistat (Compound 15) Product Data & Biological Activity.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols for DAGLα Inhibition Using L-Isoleucine Orlistat

Introduction & Mechanistic Overview Diacylglycerol lipase alpha (DAGLα) is a critical membrane-bound serine hydrolase responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG), the most abundant endogenous ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Diacylglycerol lipase alpha (DAGLα) is a critical membrane-bound serine hydrolase responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG), the most abundant endogenous ligand for cannabinoid receptors (CB1/CB2) in the central nervous system. Because 2-AG regulates synaptic plasticity, neuroinflammation, and metabolic homeostasis, DAGLα has emerged as a primary target for drug discovery in neurodegenerative and metabolic disorders.

L-Isoleucine orlistat (also identified as Compound 15 or OMDM-188) is a highly potent, irreversible covalent inhibitor of DAGLα . Designed as an analogue of the anti-obesity drug tetrahydrolipstatin (THL/Orlistat), the incorporation of an L-isoleucine moiety drastically enhances its binding affinity and selectivity. The compound exerts its inhibitory effect by covalently modifying the catalytic nucleophile (Ser472) within the DAGLα active site, permanently inactivating the enzyme.

G Phospholipids Membrane Phospholipids PLC PLC (Phospholipase C) Phospholipids->PLC Hydrolysis DAG Diacylglycerol (e.g., SAG) PLC->DAG DAGLa DAGLα (Active) DAG->DAGLa Substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGLa->TwoAG Biosynthesis DAGLa_Inact DAGLα (Inactive) DAGLa->DAGLa_Inact Inhibition CB1R CB1 / CB2 Receptors TwoAG->CB1R Activation Inhibitor L-Isoleucine orlistat (Covalent Inhibitor) Inhibitor->DAGLa Binds Catalytic Serine

Fig 1: DAGLα-mediated 2-AG biosynthesis pathway and covalent inhibition by L-Isoleucine orlistat.

Quantitative Pharmacological Profile

The structural modification from THL to L-Isoleucine orlistat yields a >20-fold increase in DAGLα potency while maintaining strict selectivity against off-target endocannabinoid hydrolases such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).

Table 1: Pharmacological Profile of L-Isoleucine Orlistat vs. Parent Compound

CompoundDAGLα IC₅₀ (nM)MAGL IC₅₀ (nM)FAAH IC₅₀ (nM)Selectivity Ratio (MAGL/DAGLα)
Tetrahydrolipstatin (THL) 1,000> 10,000> 10,000> 10-fold
L-Isoleucine orlistat < 50> 10,000> 10,000> 200-fold

(Data summarized from Ortar et al., 2008 )

Assay Principle & Selection

Because DAGLα is a multi-pass transmembrane protein, it is notoriously difficult to purify as a soluble, active enzyme. Therefore, robust in vitro assays utilize membrane fractions derived from transiently transfected HEK293T cells to preserve the enzyme's native lipid environment and structural integrity.

To evaluate L-Isoleucine orlistat, two orthogonal methodologies are required to ensure both high-throughput capacity and physiological validity:

Table 2: Comparison of DAGLα In Vitro Assays

Assay ParameterSurrogate Substrate AssayNatural Substrate Assay
Substrate para-nitrophenyl butyrate (PNP-butyrate)1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)
Readout Colorimetric (OD 420 nm)LC-MS/MS (MRM quantification of 2-AG)
Throughput High (96- or 384-well microplates)Low/Medium (Requires extraction and LC runs)
Primary Utility Primary screening, IC₅₀, and kinact​/Ki​ profilingOrthogonal validation and physiological relevance

Protocol 1: High-Throughput Surrogate Substrate Assay (PNP-Butyrate)

Scientific Rationale: PNP-butyrate is an ester-based surrogate substrate. Upon cleavage by the DAGLα catalytic serine, it releases para-nitrophenolate, a yellow chromophore detectable at 420 nm. Because L-Isoleucine orlistat is a covalent mechanism-based inhibitor, a pre-incubation step is strictly required to allow the enzyme-inhibitor complex to form prior to substrate competition .

Reagents & Materials
  • Enzyme Source: hDAGLα-transfected HEK293T membrane fractions.

  • Assay Buffer: 50 mM HEPES, pH 7.2. (Note: Maintaining pH 7.2 is critical; higher pH levels induce spontaneous, non-enzymatic hydrolysis of PNP-butyrate, leading to high background noise).

  • Inhibitor: L-Isoleucine orlistat stock (10 mM in DMSO).

  • Substrate: 6 mM PNP-butyrate dissolved in 50% DMSO.

Step-by-Step Methodology
  • Membrane Preparation: Dilute hDAGLα membrane fractions in Assay Buffer to achieve a working concentration of 0.05 μg/μL. Keep on ice until use.

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of L-Isoleucine orlistat in pure DMSO.

  • Pre-Incubation (Critical Step): In a clear, flat-bottom 96-well plate, dispense 192.5 μL of the membrane suspension per well. Add 2.5 μL of the inhibitor dilution (or DMSO for vehicle control). Incubate the plate for 20 minutes at 20°C . This allows the covalent bond to form.

  • Reaction Initiation: Add 5.0 μL of the 6 mM PNP-butyrate substrate to all wells. The final assay volume is 200 μL (Final concentrations: 0.3 mM PNP-butyrate, 5.0% DMSO).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record the optical density (OD) at 420 nm kinetically every 1 minute for 30 minutes at 20°C.

Workflow Prep Membrane Preparation Dilute hDAGLα to 0.05 μg/μL in HEPES pH 7.2 Incubate Inhibitor Pre-Incubation Add L-Isoleucine orlistat (20 min, 20°C) Prep->Incubate Substrate Reaction Initiation Add PNP-butyrate (0.3 mM final) Incubate->Substrate Read Kinetic Readout Measure OD 420 nm continuously for 30 min Substrate->Read Analyze Data Analysis Calculate initial velocity (V0) and IC50 Read->Analyze

Fig 2: Workflow for the PNP-butyrate high-throughput surrogate substrate assay.

Protocol 2: Natural Substrate LC-MS/MS Validation Assay

Scientific Rationale: While surrogate substrates are efficient, they lack the bulky lipid tails of endogenous diacylglycerols. To definitively prove that L-Isoleucine orlistat blocks the natural lipid-binding pocket, enzyme activity must be validated using the physiological substrate, SAG, followed by LC-MS/MS quantification of the 2-AG product .

Reagents & Materials
  • Assay Buffer: 50 mM HEPES, pH 7.2, supplemented with 0.1% CHAPS. (Note: CHAPS is a zwitterionic detergent essential for keeping the highly hydrophobic SAG substrate in solution without denaturing the enzyme).

  • Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) (10 mM stock in ethanol).

  • Internal Standard: 2-AG-d8 (Deuterated 2-AG).

Step-by-Step Methodology
  • Inhibitor Pre-Incubation: Mix 180 μL of hDAGLα membranes (0.05 μg/μL in Assay Buffer) with 10 μL of L-Isoleucine orlistat (diluted in DMSO). Incubate for 20 minutes at 37°C.

  • Reaction Initiation: Add 10 μL of SAG (diluted in Assay Buffer) to achieve a final concentration of 50 μM. Incubate the reaction mixture for exactly 15 minutes at 37°C.

  • Reaction Quenching: Rapidly halt the enzymatic reaction by adding 600 μL of ice-cold extraction solvent (Acetonitrile/Methanol, 1:1 v/v) spiked with 10 ng/mL 2-AG-d8 internal standard. Rapid quenching precipitates the protein and prevents artifactual chemical degradation or isomerization of 2-AG.

  • Lipid Extraction: Vortex the samples vigorously for 1 minute, then centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Quantification: Transfer the cleared supernatant to autosampler vials. Analyze via LC-MS/MS using a C18 column. Quantify 2-AG production by monitoring the Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 379.3 → 287.2 for 2-AG; m/z 387.3 → 295.2 for 2-AG-d8).

Data Analysis & Interpretation

For covalent inhibitors like L-Isoleucine orlistat, standard IC₅₀ values are time-dependent.

  • Primary Screening (IC₅₀): Extract the initial linear velocity ( V0​ ) from the first 5–10 minutes of the PNP-butyrate kinetic read. Plot V0​ against the log₁₀[Inhibitor] and fit using a four-parameter logistic non-linear regression model to determine the apparent IC₅₀.

  • Kinetic Profiling ( kinact​/Ki​ ): For rigorous mechanistic characterization, progress curves from the PNP-butyrate assay should be fitted to covalent inhibition models to isolate the binding affinity ( Ki​ ) from the maximum rate of inactivation ( kinact​ ). This confirms the two-step binding and acylation mechanism characteristic of tetrahydrolipstatin derivatives.

References

  • Ortar G, Bisogno T, Ligresti A, Morera E, Nalli M, Di Marzo V. "Tetrahydrolipstatin analogues as modulators of endocannabinoid 2-arachidonoylglycerol metabolism." Journal of Medicinal Chemistry. 2008 Nov 13;51(21):6970-9. URL:[Link]

  • Janssen FJ, Baggelaar MP, van der Wel T, et al. "Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors." Journal of Medicinal Chemistry. 2019. URL:[Link]

  • Bisogno T. "Assay of DAGLalpha/beta Activity." Methods in Molecular Biology. 2023;2576:275-281. URL:[Link]

Method

Quantification of Isoleucine orlistat, L- impurities in pharmaceutical API

Application Note: High-Resolution Quantification of L-Isoleucine Orlistat (USP Related Compound E) in Pharmaceutical API Mechanistic Origins of the L-Isoleucine Impurity Orlistat (tetrahydrolipstatin) is a highly lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Quantification of L-Isoleucine Orlistat (USP Related Compound E) in Pharmaceutical API

Mechanistic Origins of the L-Isoleucine Impurity

Orlistat (tetrahydrolipstatin) is a highly lipophilic gastrointestinal lipase inhibitor utilized in obesity management. Commercially, it is semi-synthesized via the catalytic hydrogenation of lipstatin, a complex natural product fermented by Streptomyces toxytricini. The native structural backbone of lipstatin includes an N-formyl-L-leucine side chain.

However, due to the inherent substrate promiscuity of the non-ribosomal peptide synthetase (NRPS) enzymes during the fermentation phase, endogenous L-isoleucine can be erroneously misincorporated in place of L-leucine[1]. This biosynthetic deviation yields an isoleucine-lipstatin intermediate. Upon subsequent catalytic hydrogenation, this intermediate forms L-Isoleucine Orlistat , officially designated by pharmacopeias as Orlistat Related Compound E (CAS 1072902-75-0)[2][3].

Because L-isoleucine and L-leucine are structural isomers differing exclusively in the branching position of their aliphatic side chains, Related Compound E exhibits nearly identical physicochemical properties to the parent API. This structural homology makes its chromatographic isolation and quantification a significant analytical challenge[4].

Biosynthesis A Streptomyces toxytricini Biosynthesis B Endogenous L-Leucine A->B C Endogenous L-Isoleucine (Misincorporation) A->C D Lipstatin (Target Precursor) B->D E Isoleucine-Lipstatin (Impurity Precursor) C->E F Catalytic Hydrogenation (API Synthesis) D->F E->F G Orlistat API F->G H L-Isoleucine Orlistat (USP Related Compound E) F->H

Figure 1: Biosynthetic misincorporation pathway leading to L-Isoleucine Orlistat.

Analytical Rationale and Strategy

To accurately quantify L-Isoleucine Orlistat, the analytical method must overcome two primary physicochemical hurdles:

  • Lack of a Strong Chromophore: Orlistat and its related impurities lack conjugated pi-electron systems. The primary UV-absorbing moieties are the ester and formyl-amide groups, which exhibit only weak molar absorptivity. Consequently, low-wavelength UV detection (typically 205–210 nm) is strictly required[5].

  • Extreme Lipophilicity: Orlistat is highly hydrophobic. A reversed-phase high-performance liquid chromatography (RP-HPLC) method utilizing a high-carbon-load C18 column and a strongly organic mobile phase is necessary to elute the compounds while maintaining sharp peak shapes and preventing on-column precipitation.

Self-Validating Experimental Protocol

To guarantee trustworthiness and data integrity, this protocol operates as a self-validating system . It mandates the use of a specific Resolution Solution containing both Orlistat and USP Related Compound E. The analysis is structurally gated: sample quantification cannot proceed unless the critical pair resolution exceeds 1.5, proving the system's real-time capability to discriminate between the isomeric side chains.

Workflow Start System Suitability Testing (SST) SST_Crit Resolution (Orlistat / Impurity E) > 1.5 Tailing Factor < 1.5 Start->SST_Crit Prep Sample Prep: API in Acetonitrile (Self-Validating Spike) SST_Crit->Prep HPLC RP-HPLC Analysis (C18, 210 nm UV) Prep->HPLC Quant Peak Integration & RRT Calculation (RRT ~ 0.95) HPLC->Quant Dec Meets ICH Q2 Criteria? Quant->Dec Dec->Start No (Investigate) Pass Report Impurity % (Limit < 0.15%) Dec->Pass Yes

Figure 2: Self-validating RP-HPLC analytical workflow for Orlistat impurities.

Step-by-Step Methodology

A. Reagents & Materials

  • Orlistat API Reference Standard[4].

  • Orlistat Related Compound E (L-Isoleucine Orlistat) Reference Standard[2].

  • HPLC-grade Acetonitrile, Methanol, and Phosphoric acid (0.1%).

  • Ultrapure water (18.2 MΩ·cm).

B. Sample Preparation

  • Diluent Preparation: Mix Acetonitrile and Water in an 80:20 (v/v) ratio.

    • Causality: The high organic content prevents the precipitation of the highly lipophilic API while maintaining compatibility with the initial mobile phase conditions to prevent solvent-front distortion.

  • Resolution Solution (SST): Accurately weigh 10 mg of Orlistat RS and 1 mg of Related Compound E RS into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent.

    • Causality: This 10:1 concentration ratio mimics a stressed sample, ensuring the smaller impurity peak is not swallowed by the tailing of the massive API peak during integration.

  • Standard Solution: Prepare a 0.01 mg/mL solution of Related Compound E in the diluent (representing the 0.1% specification limit relative to the test concentration).

  • Test Solution: Accurately weigh 10 mg of the Orlistat API sample into a 10 mL volumetric flask, dissolve, and dilute to volume with the diluent (yielding 1.0 mg/mL).

C. Execution and Acceptance Criteria

  • Inject the Diluent as a blank to confirm no interference at the retention times of the API or impurities.

  • Inject the Resolution Solution. The critical resolution ( Rs​ ) between Orlistat and Related Compound E must be ≥1.5 .

  • Inject the Standard Solution in replicate ( n=6 ). The relative standard deviation (RSD) of the peak areas must be ≤5.0% , validating injection precision.

  • Inject the Test Solution. Calculate the percentage of L-Isoleucine Orlistat using the external standard method.

Quantitative Data Presentation

The following tables summarize the validated chromatographic conditions and the expected system suitability parameters for the quantification of L-Isoleucine Orlistat.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification / Setting
Column ZORBAX SB-Aq C18 (4.6 mm × 250 mm, 5 μm) or equivalent[5]
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)
Elution Mode Gradient (Initial 75% B 95% B at 25 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 210 nm[5]
Injection Volume 20 μL

Table 2: System Suitability and Validation Parameters

AnalyteRelative Retention Time (RRT)Limit of Detection (LOD)Limit of Quantitation (LOQ)Required Resolution ( Rs​ )
L-Isoleucine Orlistat (Impurity E) ~0.950.015%0.05%N/A
Orlistat (API) 1.00N/AN/A ≥1.5 (from Impurity E)

References

  • Title: Orlistat Related Compound E | CAS 1072902-75-0 Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: ISOLEUCINE ORLISTAT, L- (Orlistat Related Compound E) Source: NCATS Inxight Drugs URL: [Link]

  • Title: Synthesis of Related Substances of Orlistat & HPLC Methodologies Source: Chinese Journal of Pharmaceuticals URL: [Link]

Sources

Application

Application Note: Investigating "On-Demand" Endocannabinoid Signaling In Vitro Using OMDM-188

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Application: In vitro electrophysiology, Endocannabinoid System (ECS) pharmacology, Synaptic Plasticity Mechanistic Context & Causali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Application: In vitro electrophysiology, Endocannabinoid System (ECS) pharmacology, Synaptic Plasticity

Mechanistic Context & Causality: The "On-Demand" Biosynthesis Paradigm

Endocannabinoids, primarily 2-arachidonoylglycerol (2-AG) and anandamide (AEA), function as critical retrograde messengers in the central nervous system. During phenomena such as Depolarization-Induced Suppression of Inhibition (DSI), postsynaptic depolarization triggers calcium influx, which activates Diacylglycerol Lipase-α (DAGL-α). DAGL-α hydrolyzes diacylglycerol (DAG) into 2-AG, which travels retrogradely to activate presynaptic Cannabinoid Type 1 (CB1) receptors, suppressing neurotransmitter release.

Historically, the field debated whether 2-AG is synthesized strictly "on-demand" or mobilized from a pre-existing intracellular pool[1]. OMDM-188 , an N-formyl-L-isoleucine derivative of the broad-spectrum lipase inhibitor tetrahydrolipstatin (THL), was engineered to provide superior selectivity for DAGL over other ECS enzymes like FAAH and MAGL[2].

The Causality of Experimental Choice: By applying OMDM-188 acutely (for as little as 2–8 minutes) to cultured hippocampal neurons, researchers observed an immediate and complete blockade of DSI[3]. If 2-AG were released from a pre-formed pool, brief enzymatic inhibition would not immediately abolish retrograde signaling. Thus, the rapid action of OMDM-188 established the causal proof that concurrent DAGL activity is an absolute requirement for DSI, validating the "on-demand" synthesis model[1],[4].

Pathway Visualization

ECS_Pathway PostSyn Postsynaptic Terminal (Depolarization) Ca2 Intracellular Ca2+ Elevation PostSyn->Ca2 Triggers DAGL DAGL-α (Biosynthesis) Ca2->DAGL Activates DAG Diacylglycerol (DAG) DAG->DAGL Substrate TwoAG 2-AG (Retrograde Messenger) DAGL->TwoAG Hydrolyzes CB1 CB1 Receptor (Presynaptic) TwoAG->CB1 Retrograde Binding DSI Suppression of Inhibition (DSI) CB1->DSI Induces OMDM OMDM-188 (Inhibitor) OMDM->DAGL Blocks

Fig 1. Endocannabinoid retrograde signaling pathway and the pharmacological intervention point of OMDM-188.

Pharmacodynamic Profile & Quantitative Data

To design a robust in vitro assay, one must account for the pharmacodynamic limitations of OMDM-188. While highly potent against DAGL, it is a covalent, irreversible serine hydrolase inhibitor[5]. Furthermore, at concentrations exceeding 10 µM, OMDM-188 exhibits direct micromolar antagonism at the CB1 receptor ( Ki​≈6μM )[2]. Utilizing excessive concentrations will yield false positives (blockade of DSI due to CB1 antagonism rather than DAGL inhibition).

Table 1: Quantitative Pharmacodynamics of OMDM-188

ParameterValue / DescriptionExperimental Implication
Primary Target DAGL-α / DAGL-βBlocks 2-AG biosynthesis[1].
IC₅₀ (DAGL-β) 6.70 ± 2.05 nMHighly potent in purified assays[6].
Working Conc. (Cultured Neurons) 0.2 µM – 5 µMRequires 2–60 min pre-incubation[1],[7].
Working Conc. (Acute Slices) 2 µM – 10 µMRequires ~1 hr pre-incubation due to tissue penetration[1],[7].
Known Off-Targets (Enzymatic) ABHD6, ABHD12Inhibited at ≥1 µM; alters baseline 2-AG tone[5].
Known Off-Targets (Receptor) CB1 ReceptorAntagonism at >10 µM; strictly avoid high doses[2].

Self-Validating Protocol: Electrophysiological Assessment of DSI

The following protocol details the use of OMDM-188 in whole-cell patch-clamp recordings of cultured hippocampal neurons. Trustworthiness in ECS pharmacology requires a self-validating system: you must prove that the absence of DSI is caused by upstream DAGL inhibition, not downstream CB1 receptor desensitization or off-target antagonism.

Step-by-Step Methodology

Step 1: Preparation & Patch-Clamp Configuration

  • Prepare cultured hippocampal neurons (10–14 Days In Vitro).

  • Establish whole-cell configuration. Hold the postsynaptic neuron at -70 mV .

  • Use an intracellular solution containing high chloride (if recording GABAergic IPSCs as inward currents) and an extracellular solution containing glutamatergic antagonists (e.g., CNQX, APV) to isolate inhibitory postsynaptic currents (eIPSCs).

Step 2: Baseline Recording

  • Evoke eIPSCs every 4–5 seconds using a stimulating electrode placed near the recorded neuron.

  • Establish a stable baseline amplitude for at least 3 minutes.

Step 3: Pharmacological Intervention (OMDM-188)

  • Prepare a 0.2 µM to 5 µM solution of OMDM-188 in extracellular buffer (ensure DMSO final concentration is <0.1%).

  • Perfuse the slice/culture for 20 minutes (0.2 µM) or 2–8 minutes (5 µM)[1],[7].

  • Causality Note: We restrict the concentration to ≤5 µM to completely avoid the off-target CB1 antagonism observed at >10 µM[2].

Step 4: Depolarization Step (Inducing DSI)

  • Apply a 3-to-5 second voltage step from -70 mV to 0 mV .

  • Causality Note: This step opens voltage-gated calcium channels. The massive Ca²⁺ influx normally forces DAGL-α to synthesize 2-AG.

  • Return to -70 mV and resume evoking eIPSCs. In vehicle-treated cells, eIPSC amplitude will drop by ~40-60% for 20-40 seconds. In OMDM-188 treated cells, DSI should be completely abolished[7].

Step 5: The Self-Validation Step (Critical)

  • To prove that OMDM-188 did not damage the presynaptic machinery or antagonize CB1 receptors, apply exogenous 2-AG (10 µM) or a synthetic CB1 agonist (e.g., WIN55,212-2) to the bath.

  • Validation: The eIPSCs must immediately depress. This confirms that presynaptic CB1 receptors are fully functional and that OMDM-188's blockade of DSI was strictly due to the upstream inhibition of DAGL[1].

Workflow Visualization

Protocol_Workflow Prep 1. Preparation Cultured Hippocampal Neurons (10-14 DIV) Base 2. Baseline Recording Evoke IPSCs every 4-5s via Patch-Clamp Prep->Base Drug 3. OMDM-188 Application Perfuse 0.2 - 5 µM for 2 - 20 mins Base->Drug Stim 4. Depolarization Step Step to 0 mV for 3-5s to induce DSI Drug->Stim Valid 5. Self-Validation Apply exogenous 2-AG to confirm CB1 function Stim->Valid

Fig 2. Self-validating electrophysiological workflow for DSI blockade using OMDM-188 in vitro.

References

  • Hashimotodani, Y., et al. (2013). "Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol." The Journal of Physiology. 1

  • Baggelaar, M. P., et al. (2015). "Highly Selective, Reversible Inhibitor Identified by Comparative Chemoproteomics Modulates Diacylglycerol Lipase Activity in Neurons." Journal of the American Chemical Society. 5

  • Tanimura, A., et al. (2010). "Endocannabinoid-mediated retrograde modulation of synaptic transmission." Neuron (Referenced via NII). 3

  • Min, R., et al. (2010). "Endocannabinoids Generated by Ca2+ or by Metabotropic Glutamate Receptors Appear to Arise from Different Pools of Diacylglycerol Lipase." PLOS ONE. 7

  • Janssen, F. J. (2015). "Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders." Scholarly Publications Leiden University. 2

  • Reisenberg, M., et al. (2016). "Assay and Inhibition of the Purified Catalytic Domain of Diacylglycerol Lipase Beta." Biochemistry. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Assay Optimization for L-Isoleucine Orlistat

Welcome to the Technical Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing challenges when working with highly lipophilic enzyme inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing challenges when working with highly lipophilic enzyme inhibitors. L-Isoleucine Orlistat (also known as OMDM-188 or Orlistat Related Compound E) is a potent Tetrahydrolipstatin (THL) analogue used to inhibit diacylglycerol lipases and other lipid-processing enzymes[1],[2].

Because it shares the highly hydrophobic backbone of Orlistat, introducing it into aqueous assay buffers without immediate precipitation or degradation requires precise physicochemical control. This guide provides the mechanistic reasoning and self-validating protocols necessary to stabilize this compound in your assays.

I. Physicochemical Profiling & Solubility Data

To engineer a solution, we must first understand the physical constraints of the molecule. L-Isoleucine Orlistat lacks ionizable groups within the physiological pH range, meaning pH adjustments alone will not improve its solubility[3].

Table 1: Key Physicochemical & Solubility Parameters

PropertyValueCausality / Impact on AssayReference
Molecular Weight 495.7 g/mol Large, bulky hydrophobic structure.[4],[2]
Melting Point 57-59 °CWaxy solid; requires organic solvents to disrupt the crystal lattice.[2],[5]
Baseline Aqueous Solubility ~0.49 µg/mLPractically insoluble in water; causes immediate assay precipitation.[6]
Solubility in 1% Solutol HS15 ~47.08 µg/mL~96-fold solubility increase via micellar encapsulation.[6]
Solubility in Lauroglycol 90 ~239.66 mg/mLHighly soluble in lipid-like vehicles (useful for in vivo dosing).[6]
II. Solubilization Strategy & Workflow

Solubilization_Workflow Start Solid L-Isoleucine Orlistat (Highly Lipophilic) Stock Dissolve in 100% DMSO (10-50 mM Stock) Start->Stock Overcome crystal lattice Surfactant Add Non-ionic Surfactant (e.g., 1% Solutol HS15) Stock->Surfactant Pre-concentrate formation Mix Dropwise Addition with Vortexing (Avoid Solvent Shock) Surfactant->Mix Buffer Aqueous Assay Buffer (pH 7.4, 37°C) Buffer->Mix Result Stable Micellar Dispersion (Ready for Assay) Mix->Result Self-Assembly

Fig 1. Step-wise micellar solubilization workflow to prevent solvent shock.

III. Troubleshooting FAQs

Q1: Why does L-Isoleucine Orlistat precipitate immediately upon addition to my aqueous assay buffer? A1: This is a classic case of "solvent shock." L-Isoleucine Orlistat is an extremely lipophilic molecule with a long hydrocarbon chain[2],[6]. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the rapid change in solvent polarity causes the local concentration of the drug to instantly exceed its aqueous solubility limit (~0.49 µg/mL)[6]. This thermodynamic instability leads to rapid nucleation and irreversible precipitation. To prevent this, you must use a step-wise dilution method involving a surfactant pre-concentrate (see Protocol below).

Q2: Which surfactants should I use to maintain solubility without inhibiting my target enzymes? A2: To keep the hydrophobic backbone in solution, you must lower the interfacial tension. While strong ionic surfactants like Sodium Dodecyl Sulfate (SDS) are highly effective for analytical dissolution tests[5], they are strong denaturants that will likely destroy your assay enzymes. Instead, utilize non-ionic, orally safe surfactants. Solutol HS15 (Kolliphor HS 15) has been empirically shown to increase the aqueous solubility of Orlistat derivatives by approximately 96-fold[6]. Tween 80 and Pluronic F68 are also viable alternatives that form stable micelles without stripping the hydration shell from your target proteins[7].

Q3: I am observing a loss of inhibitory activity over time during prolonged enzymatic assays. What is happening? A3: The primary pharmacophore of L-Isoleucine Orlistat is its β-lactone ring, which covalently binds to the active serine residue of lipases[3]. This ring is highly susceptible to hydrolytic degradation in aqueous media[8]. Extreme pH values (acidic or basic) or elevated temperatures accelerate the cleavage of the β-lactone ring, forming inactive metabolites[8]. Therefore, extended pre-incubation of the compound in aqueous buffers at 37°C will lead to a time-dependent loss of the active inhibitor.

Degradation_Pathway Intact Intact L-Isoleucine Orlistat (Active β-lactone) Aqueous Aqueous Environment (Hydrolytic Attack) Intact->Aqueous Acid Acidic pH (< 4.0) Aqueous->Acid Base Basic pH (> 8.0) Aqueous->Base Metabolite Hydrolyzed Ring (Inactive Metabolite) Acid->Metabolite Acid-catalyzed Base->Metabolite Base-catalyzed

Fig 2. Hydrolytic degradation pathway of the β-lactone ring in aqueous buffers.

Q4: How should I prepare and store my stock solutions to ensure maximum stability? A4: Because of its susceptibility to hydrolysis and thermal degradation, L-Isoleucine Orlistat must be protected from moisture. Prepare concentrated stock solutions (e.g., 10-50 mM) in 100% anhydrous DMSO or ethanol, as it is very soluble in these organic solvents[3]. Store these aliquots tightly sealed at -20°C or -80°C. Crucially, only prepare the final aqueous working solution immediately before initiating the assay [8].

IV. Self-Validating Experimental Protocol

Preparation of Micellar Aqueous Working Solutions for Enzymatic Assays Objective: Achieve a final assay concentration of 10 µM L-Isoleucine Orlistat with <1% final DMSO and no macroscopic precipitation.

  • Anhydrous Stock Preparation: Dissolve L-Isoleucine Orlistat powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until completely clear.

  • Pre-concentrate Formation (The Critical Step): In a separate microcentrifuge tube, mix 10 µL of the 10 mM DMSO stock with 90 µL of a 10% (w/v) Solutol HS15 (or Tween 80) aqueous solution. Pipette vigorously.

    • Causality: This creates a 1 mM intermediate pre-concentrate where the drug is pre-loaded into surfactant micelles before encountering the bulk water phase.

  • Aqueous Buffer Equilibration: Warm your final assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to 37°C.

    • Causality: Lower temperatures decrease the kinetic solubility limit and promote precipitation[8].

  • Step-wise Dilution: While continuously vortexing the warmed assay buffer (9.9 mL), add 100 µL of the intermediate pre-concentrate dropwise.

  • Validation Check: The final solution (10 mL) will contain 10 µM L-Isoleucine Orlistat, 0.1% DMSO, and 0.09% surfactant. Measure the absorbance of this blank buffer at 600 nm; an OD600​<0.05 confirms the absence of light-scattering aggregates or precipitation.

V. References
  • Title: ISOLEUCINE ORLISTAT, L- - Inxight Drugs - ncats Source: ncats.io URL:

  • Title: Isoleucine orlistat, L- | C29H53NO5 | CID 25140641 - PubChem Source: nih.gov URL:

  • Title: Orlistat Stability and Degradation: A Technical Resource for Researchers Source: benchchem.com URL:

  • Title: N-ForMyl-L-isoleucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]Methyl]dodecyl Ester Source: chemicalbook.com URL:

  • Title: XENICAL (orlistat) CAPSULES Rx only DESCRIPTION Source: fda.gov URL:

  • Title: Nanosized particles of orlistat with enhanced in vitro dissolution rate and lipase inhibition Source: ovid.com URL:

  • Title: MICROPARTICULATE DRUG DELIVERY SYSTEM OF ORLISTAT FOR SUSTAINED RELEASE Source: globalresearchonline.net URL:

  • Title: Orlistat-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance Source: nih.gov URL:

Sources

Optimization

Overcoming false positives in DAGLα assays with OMDM-188

A Guide to Navigating Specificity and Overcoming False Positives Welcome to the technical support resource for researchers utilizing OMDM-188 in diacylglycerol lipase alpha (DAGLα) assays. As a senior application scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Navigating Specificity and Overcoming False Positives

Welcome to the technical support resource for researchers utilizing OMDM-188 in diacylglycerol lipase alpha (DAGLα) assays. As a senior application scientist, my goal is to provide you with the in-depth insights and field-proven methodologies necessary to ensure the accuracy and reliability of your experimental results. This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you build self-validating systems to confidently interpret your data.

The inhibitor OMDM-188 is a powerful tool for studying the endocannabinoid system. However, its utility is critically dependent on understanding its biochemical profile and potential for off-target effects. These effects can lead to data that appears to show specific DAGLα inhibition but may, in fact, be a "false positive" arising from interactions with other cellular components. This guide is structured to help you anticipate, identify, and overcome these challenges.

Part 1: Frequently Asked Questions - Understanding the Nuances of OMDM-188

This section addresses the most common questions regarding the properties of OMDM-188. A thorough understanding of its mechanism and selectivity is the first line of defense against misinterpreting your data.

Q1: What is the primary mechanism of OMDM-188 and what are its key off-targets?

OMDM-188, an N-formyl-L-isoleucine derivative of tetrahydrolipstatin (THL), is a potent, covalent, and irreversible inhibitor of serine hydrolases.[1][] It primarily targets both DAGLα and its isoform DAGLβ with nanomolar potency.[3][4] However, its utility as a specific probe for DAGLα is complicated by several known off-target activities.

The most significant off-targets include:

  • Other Serine Hydrolases: At concentrations as low as 1 µM, OMDM-188 can inhibit other enzymes involved in 2-AG metabolism, such as α/β-hydrolase domain containing 6 (ABHD6) and ABHD12.[1]

  • Cannabinoid Receptor 1 (CB1R): OMDM-188 exhibits micromolar antagonistic activity at the CB1 receptor (Ki ≈ 6 µM).[][3] This is a critical confounding factor, as any cellular or physiological effects observed could be due to direct CB1R blockade rather than the reduction of its endogenous ligand, 2-AG.

This lack of selectivity necessitates careful experimental design and the use of multiple validation strategies to confirm that an observed effect is truly mediated by DAGLα inhibition.

Visualizing the Interaction Profile of OMDM-188

The following diagram illustrates the primary targets and key off-targets of OMDM-188, providing a clear visual reference for potential sources of confounding data.

OMDM188 OMDM-188 DAGLa DAGLα (Target) OMDM188->DAGLa Potent Inhibition DAGLb DAGLβ (Target) OMDM188->DAGLb Potent Inhibition CB1R CB1 Receptor (Off-Target) Antagonist, Ki ≈ 6 µM OMDM188->CB1R Direct Antagonism ABHD6 ABHD6 (Off-Target) OMDM188->ABHD6 Inhibition (≥1 µM) ABHD12 ABHD12 (Off-Target) OMDM188->ABHD12 Inhibition (≥1 µM) OtherSH Other Serine Hydrolases OMDM188->OtherSH

Caption: OMDM-188 interaction profile.

Q2: My observed IC50 for OMDM-188 differs from published values. Why?

Discrepancies in IC50 values are common and typically arise from variations in assay conditions. The apparent potency of an inhibitor can be significantly influenced by the experimental setup.[5] Key factors include:

  • Enzyme Source: Assays using overexpressed recombinant DAGLα in membrane preparations from HEK293T cells may yield different results than those using endogenous enzyme in native brain tissue.[6][7]

  • Substrate Type: Assays employing surrogate substrates like p-nitrophenylbutyrate (pNPB) or 6,8-difluoro-4-methylumbelliferyl octanoate (DiFMUO) may not perfectly reflect the kinetics of natural substrates like 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).[8][9]

  • Assay Buffer Components: The presence of detergents or other additives can influence inhibitor behavior.

  • Incubation Time: As OMDM-188 is an irreversible inhibitor, its apparent IC50 will decrease with longer pre-incubation times with the enzyme.

Recommendation: Standardize your assay protocol and report all conditions (enzyme source, protein concentration, substrate, incubation time) to ensure reproducibility. When comparing your results to the literature, ensure the assay formats are comparable.

Q3: What are the best alternative inhibitors to use as controls for validating OMDM-188 activity?

Using a structurally unrelated inhibitor with a different mechanism or selectivity profile is a cornerstone of pharmacological validation. This helps confirm that the observed biological effect is due to inhibition of the intended target, not an artifact of a specific chemical scaffold.

InhibitorTarget(s)MechanismKey Features & Use Case
OMDM-188 DAGLα, DAGLβ, CB1R, other Serine HydrolasesCovalent, IrreversiblePotent but non-selective; requires extensive validation.[1][3]
LEI105 DAGLα, DAGLβCovalent, ReversibleHighly potent and selective over other endocannabinoid system proteins (MAGL, FAAH, CB1R/CB2R). Excellent tool for confirming DAGL-specific effects.[][3]
DH376 / DO34 DAGLα, DAGLβNot specifiedPotent, selective, and centrally active 1,2,3-triazole ureas. Good for in vivo studies and confirming DAGLα/β-specific roles.[6][10]
RHC-80267 DAGL (weakly)Not specifiedOne of the earliest reported DAGL inhibitors; considered weak and non-selective. Can be used as a historical reference but modern, more selective compounds are preferred.[][10]
Part 2: Troubleshooting Guide - From Ambiguous Results to Confident Conclusions

This section provides a logical workflow to diagnose and resolve common issues encountered in DAGLα assays, particularly when assessing the specificity of OMDM-188.

Problem: I observe a dose-dependent decrease in signal in my assay after applying OMDM-188, but I am not certain it is due to specific DAGLα inhibition.

This is the central challenge when using non-selective inhibitors. The observed signal change could be a true positive (DAGLα inhibition), a false positive (inhibition of another enzyme that metabolizes your substrate), or an assay artifact (e.g., fluorescence quenching).

Solution Workflow: Employ a multi-step validation strategy to systematically eliminate alternative explanations.

Start Initial Result: OMDM-188 shows dose-dependent inhibition Step1 Step 1: Counterscreen Run assay on parental cells (no DAGLα overexpression) Start->Step1 Result1A Result: Inhibition is lost or significantly reduced Step1->Result1A DAGLα-dependent Result1B Result: Inhibition persists Step1->Result1B DAGLα-independent Step2 Step 2: Orthogonal Inhibitor Test a selective, structurally unrelated inhibitor (e.g., LEI105) Result1A->Step2 Conclusion_Bad High Confidence: Initial result was a false positive or off-target effect Result1B->Conclusion_Bad Result2A Result: LEI105 replicates the effect Step2->Result2A Confirms Target Result2B Result: LEI105 has no effect Step2->Result2B Suggests Off-Target Step3 Step 3: Direct Product Measurement Quantify 2-AG levels via LC-MS/MS after treatment Result2A->Step3 Result2B->Conclusion_Bad Result3A Result: 2-AG levels are reduced Step3->Result3A Confirms Mechanism Result3B Result: 2-AG levels are unchanged Step3->Result3B Contradicts Mechanism Conclusion_Good High Confidence: Effect is mediated by DAGLα inhibition Result3A->Conclusion_Good Result3B->Conclusion_Bad

Caption: Workflow for validating specific DAGLα inhibition.

  • Counterscreen with a Parental Control: The most crucial first step is to distinguish DAGLα-dependent activity from background activity. If you are using a cell line overexpressing DAGLα, run the exact same assay in parallel with the parental cell line that lacks this overexpression.[8][11]

    • If inhibition is lost in parental cells: This strongly suggests the effect is dependent on the overexpressed DAGLα.

    • If inhibition persists in parental cells: The effect is likely due to an off-target mechanism or assay artifact, representing a false positive.

  • Use an Orthogonal, Selective Inhibitor: Corroborate your findings using a tool compound with a different chemical structure and higher selectivity, such as LEI105.[1][]

    • If LEI105 produces the same inhibitory effect: This provides strong evidence that the phenomenon is mediated by DAGLα/β.

    • If LEI105 does not inhibit: Your initial result with OMDM-188 was likely due to one of its off-target activities.

  • Perform an Orthogonal Assay: The gold standard for confirming DAGLα inhibition is to measure its direct enzymatic product, 2-arachidonoylglycerol (2-AG). An activity assay measures a proxy for function, whereas measuring the product confirms the biochemical consequence.

    • Method: Treat your cells or tissues with OMDM-188 and quantify changes in 2-AG levels using a definitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

    • If OMDM-188 treatment leads to a significant reduction in 2-AG levels: This is the most direct evidence that the drug is engaging and inhibiting DAGLα in your system.

    • If 2-AG levels are unchanged: The effects observed in your primary assay are not due to a functional inhibition of 2-AG production.

Part 3: Protocols for Best Practices
Protocol 1: Validating OMDM-188 Specificity Using a Parental Cell Line Counterscreen

This protocol is designed for a fluorescence-based assay using a surrogate substrate in a 96-well format.

Objective: To determine if the inhibitory activity of OMDM-188 is dependent on the presence of overexpressed DAGLα.

Materials:

  • DAGLα-overexpressing cells (e.g., V5α11 U2OS cells)[8]

  • Parental cells (e.g., U2OS cells)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

  • OMDM-188 and a selective control inhibitor (e.g., LEI105)

  • Surrogate substrate (e.g., pNPB or DiFMUO)[4][9]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.3, 0.25 M sucrose)

Methodology:

  • Cell Seeding: Seed both DAGLα-overexpressing and parental cells at an identical density (e.g., 40,000 cells/well) in a 96-well plate and culture overnight.[11]

  • Compound Preparation: Prepare serial dilutions of OMDM-188 and the control inhibitor in your assay buffer. Include a vehicle-only control (e.g., DMSO).

  • Pre-incubation: Wash the cells with assay buffer. Add the diluted compounds to the respective wells on both plates (DAGLα and parental). Incubate for a pre-determined time (e.g., 20-30 minutes) at 37°C. This allows the inhibitor to engage the enzyme.

  • Initiate Reaction: Add the surrogate substrate to all wells to start the enzymatic reaction. For pNPB, a final concentration of 250-500 µM is common.[4][8]

  • Kinetic Reading: Immediately place the plate in a pre-warmed plate reader. Measure the signal (absorbance for pNPB at 405 nm, fluorescence for DiFMUO at Ex/Em 360/450 nm) kinetically over 30-60 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase) for each well.

    • Subtract the average rate of the parental cells from the DAGLα-overexpressing cells for each condition to determine the specific DAGLα activity.

    • Plot the percent inhibition of specific DAGLα activity against the inhibitor concentration to generate dose-response curves and calculate IC50 values.

Interpreting the Results: A potent IC50 in the DAGLα-specific activity plot, coupled with minimal activity in the parental cells, validates the inhibitor's action on DAGLα in your assay system.

References
  • Singh, P. K., Markwick, R., & Williams, G. (2016). A novel live cell assay to measure diacylglycerol lipase α activity. Biochemical Society Transactions, 44(3), 897-903. [Link]

  • van der Wel, T., et al. (2020). Discovery of novel inhibitors to investigate diacylglycerol lipases and α/β hydrolase domain 16A. Leiden University Scholarly Publications. [Link]

  • Singh, P. K., et al. (2016). A novel live cell assay to measure diacylglycerol lipase α activity. Biochemical Society Transactions. [Link]

  • Hashimotodani, Y., et al. (2013). Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol. The Journal of Physiology, 591(13), 3223-3231. [Link]

  • Deng, H., et al. (2012). Assay and Inhibition of Diacylglycerol Lipase Activity. ACS Medicinal Chemistry Letters, 3(6), 449-453. [Link]

  • Baggelaar, M. P., et al. (2015). A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons. Journal of the American Chemical Society, 137(27), 8851-8857. [Link]

  • Long, J. Z., et al. (2016). Rapid and profound rewiring of brain lipid signaling networks by acute diacylglycerol lipase inhibition. Proceedings of the National Academy of Sciences, 113(1), 112-117. [Link]

  • Singh, P. K., et al. (2016). Assay and Inhibition of the Purified Catalytic Domain of Diacylglycerol Lipase Beta. Biochemistry, 55(20), 2843-2852. [Link]

  • Scerbo, F., et al. (2013). Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors. Journal of Lipid Research, 54(12), 3503-3511. [Link]

  • MedChemExpress. DAGL Agonists. MedChemExpress. [Link]

  • Long, J. Z., et al. (2016). Rapid and profound rewiring of brain lipid signaling networks by acute diacylglycerol lipase inhibition. PNAS, 113(1), E112-E121. [Link]

  • Marrs, W. R., et al. (2013). Postsynaptic diacylglycerol lipase α mediates retrograde endocannabinoid suppression of inhibition in mouse prefrontal cortex. The Journal of Neuroscience, 33(1), 214-225. [Link]

  • Ware, J. B., et al. (2021). DAGLα Inhibition as a Non-invasive and Translational Model of Episodic Headache. Frontiers in Pharmacology, 11, 608889. [Link]

  • van der Wel, T., et al. (2018). A natural substrate-based fluorescence assay for inhibitor screening on diacylglycerol lipase α. Journal of Lipid Research, 59(10), 1999-2007. [Link]

Sources

Optimization

Orlistat Technical Support Center: Troubleshooting the Separation of Orlistat and L-Isoleucine Orlistat

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most notorious challenges in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most notorious challenges in pharmaceutical analysis: the baseline resolution of Orlistat and its structural isomer, L-Isoleucine Orlistat (USP Related Compound E).

This guide synthesizes mechanistic theory, compendial standards, and field-proven troubleshooting strategies to ensure your analytical workflows are robust, reproducible, and self-validating.

The Mechanistic Challenge: Intact Isomeric Co-elution

Orlistat is a highly lipophilic tetrahydrolipstatin derivative featuring an N -formyl-L-leucine side chain. Its primary impurity, Orlistat USP Related Compound E (L-Isoleucine Orlistat), is a structural analog where the L-leucine moiety is replaced by L-isoleucine[1].

The Core Problem: Both molecules share an identical molecular weight (495.73 g/mol ) and possess massive, highly hydrophobic aliphatic backbones. The structural difference is restricted to the branching of a single methyl group on the amino acid side chain (an isobutyl group in leucine vs. a sec-butyl group in isoleucine). Because standard reversed-phase chromatography relies heavily on hydrophobic dispersion forces, the massive shared backbone overshadows this minute steric difference, resulting in near-identical partition coefficients (LogP) and severe co-elution on standard C18 columns.

Troubleshooting FAQs: Intact Analysis vs. Chemical Degradation

Q1: We are attempting to separate intact Orlistat and Related Compound E using a standard C18 column with an Acetonitrile/Water gradient, but we observe a single, merged peak. How can we resolve this?

A1: You are relying purely on hydrophobicity, which is insufficient for these isomers. You must pivot to shape selectivity (steric recognition) .

  • Mobile Phase Causality: Replace Acetonitrile with Methanol. Acetonitrile is an aprotic solvent with a linear dipole that masks subtle steric differences. Methanol, a protic solvent, participates in hydrogen bonding with both the stationary phase and the analyte's amide bonds, slightly altering the hydration shell and allowing the column to "feel" the difference between the sec-butyl and isobutyl branching.

  • Temperature Causality: Lower your column temperature from the standard 40°C to 20°C–25°C. Lower temperatures increase the rigidity and order of the stationary phase alkyl chains, forcing the analytes to interact more strictly with the shape of the pores, thereby enhancing steric differentiation.

G Start Poor Resolution (Rs < 1.5) Intact Molecules Check1 Is shape selectivity optimized? Start->Check1 Action1 Use Core-Shell C18 or PFP Column Check1->Action1 No Check2 Is mobile phase providing steric differentiation? Check1->Check2 Yes Action1->Check2 Action2 Replace Acetonitrile with Methanol Check2->Action2 No Check3 Is temperature too high? Check2->Check3 Yes Action2->Check3 Action3 Lower Column Temp (20°C - 25°C) Check3->Action3 Yes Success Baseline Resolution Achieved Check3->Success No Action3->Success

Decision tree for optimizing the intact reversed-phase LC separation of Orlistat isomers.

Q2: Is there a more robust, compendial approach that bypasses the difficulty of intact isomeric separation?

A2: Yes. The United States Pharmacopeia (USP) recognizes the physical limitations of separating the intact molecules and employs a chemical degradation strategy [2]. By subjecting the sample to base hydrolysis (4 N NaOH at 100°C), the massive lipophilic ester backbone is cleaved, releasing the free amino acids (L-leucine and L-isoleucine). These free amino acids are then derivatized with o-Phthalaldehyde (OPA) to form highly distinct, UV/fluorescence-active isoindole derivatives that are easily resolved.

Q3: When running the USP OPA-derivatization method, my peak areas drop over the sequence, and I see ghost peaks. What is the root cause?

A3: OPA-derivative instability. The isoindole products formed by the reaction of primary amines with OPA and a thiol (or borate buffer) degrade rapidly at room temperature.

  • Self-Validating Solution: You must implement a strict time-to-injection protocol. Do not batch-derivatize your samples. Program your autosampler to perform in-needle or in-vial derivatization immediately prior to injection. To validate this system, inject a derivatized standard 5 times consecutively; if the peak area Relative Standard Deviation (RSD) is > 2.0%, your derivatization timing or reagent stability is compromised. Furthermore, always run a "reagent blank" to ensure ghost peaks are not originating from amine-contaminated buffers.

Quantitative Method Comparison

The following table summarizes the expected chromatographic performance when choosing between intact analysis and the compendial hydrolysis method.

ParameterIntact RP-HPLC (Standard)Intact RP-HPLC (Optimized)USP Compendial Method[2]
Analyte State Intact MoleculeIntact MoleculeOPA-Derivatized Amino Acids
Stationary Phase Standard C18 (e.g., L1)Core-Shell C18 or PFPStandard C18 (e.g., L1)
Mobile Phase Organic AcetonitrileMethanolAcetonitrile / THF
Column Temperature 40°C20°C - 25°CAmbient
Typical Resolution ( Rs​ ) < 1.0 (Severe Co-elution)1.2 - 1.5 (Partial)> 2.0 (Baseline Resolution)
Primary Separation Mechanism Hydrophobic DispersionSteric / Shape RecognitionHydrophobic Dispersion of Isoindoles

Validated Experimental Protocol: USP Hydrolysis & Derivatization

If intact separation fails to meet your System Suitability Requirements (SSR), transition to the USP-validated hydrolysis method for Orlistat Related Compound E[2],[3].

G A Intact Orlistat & Impurity E B Base Hydrolysis (4N NaOH, 100°C) A->B C Free Amino Acids (Leu & Ile) B->C D Derivatization (OPA + Borate pH 10.2) C->D E Resolved Peaks (Rs > 2.0) D->E

Workflow for the hydrolysis and OPA derivatization of Orlistat to resolve Impurity E.

Step-by-Step Methodology

Step 1: Base Hydrolysis (Sample Preparation)

  • Transfer 25 mg of the Orlistat sample (or 0.2 mg of USP Orlistat Related Compound E RS for the standard) into a 20-mL headspace vial.

  • Add 10 mL of 4 N Sodium Hydroxide (NaOH) and securely seal the vial.

  • Heat the vial in a controlled block at 100°C for exactly 1 hour to ensure complete cleavage of the ester and amide bonds.

  • Allow the vial to cool completely to room temperature.

  • Transfer 2.0 mL of the resulting hydrolyzed solution into a 50-mL volumetric flask and dilute to volume with LC-grade water.

Step 2: Buffer and Reagent Preparation

  • Buffer: Prepare a 0.4 N borate solution and meticulously adjust the pH to 10.2 using NaOH. Causality: OPA derivatization requires a highly alkaline environment to keep the primary amines deprotonated and nucleophilic.

  • Derivatizing Agent: Prepare a fresh o-Phthalaldehyde (OPA) solution. Protect from light and store at 4°C. Discard after 24 hours.

Step 3: Derivatization & Injection

  • To 0.5 mL of the diluted hydrolyzed sample, add 2.0 mL of the Borate Buffer (pH 10.2) and 0.5 mL of the OPA Derivatizing agent.

  • Mix thoroughly and inject immediately into the LC system to prevent degradation of the isoindole derivatives.

Step 4: System Suitability Validation

  • Evaluate the standard solution. The relative standard deviation (RSD) for replicate injections must be NMT 2.0%, and the resolution ( Rs​ ) between the derivatized leucine and isoleucine peaks must be verified prior to sample analysis.

Sources

Troubleshooting

Minimizing off-target effects of Isoleucine orlistat, L- in lipidomic studies

Welcome to the Technical Support Center for Advanced Lipidomics. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex analytical challenges associated with L-Isoleucine Orl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Lipidomics. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex analytical challenges associated with L-Isoleucine Orlistat (Orlistat Related Compound E).

While L-Isoleucine Orlistat is a highly potent inhibitor of diacylglycerol lipase α (DAGLα) and Fatty Acid Synthase (FASN), its structural properties make it notorious for confounding lipidomic datasets through off-target promiscuity. This guide provides the mechanistic causality behind these effects, self-validating experimental protocols to ensure data integrity, and structured workflows to isolate true biological signals.

FAQ 1: Mechanistic Basis of Off-Target Promiscuity

Q: Why does L-Isoleucine Orlistat exhibit such high off-target promiscuity in my untargeted lipidomic assays?

A: The promiscuity of L-Isoleucine Orlistat is rooted in its core chemical architecture. The molecule is a Tetrahydrolipstatin (THL) analogue featuring a highly reactive β -lactone ring [1].

Mechanistic Causality: The peptidyl arm of L-Isoleucine Orlistat provides steric specificity, allowing it to dock into the active sites of DAGLα (IC50 < 50 nM) and the thioesterase domain of FASN[2]. However, the β -lactone ring acts as an electrophilic warhead. It is highly susceptible to nucleophilic attack by the catalytic serine residue present in any accessible serine hydrolase. When you exceed the optimal dosing threshold, the primary targets saturate, and the β -lactone spills over, covalently binding to a vast network of off-target lipid esterases (over 260 targets have been identified in microbial models alone) [3]. This broad-spectrum esterase inhibition artificially dysregulates multiple lipid classes simultaneously, confounding your untargeted lipidomic readouts.

G cluster_target Primary Targets cluster_offtarget Off-Target Sinks LIO L-Isoleucine Orlistat (β-lactone warhead) DAGL DAGLα (IC50 < 50 nM) LIO->DAGL Specific Binding FASN FASN (Thioesterase) LIO->FASN Specific Binding Lipases Broad Serine Esterases (>260 known targets) LIO->Lipases β-lactone Attack ABHD ABHD Family Enzymes LIO->ABHD Cross-reactivity Lipidome Confounded Lipidomic Readout (Ceramides, PC, 2-AG) DAGL->Lipidome FASN->Lipidome Lipases->Lipidome ABHD->Lipidome

Caption: Network diagram illustrating L-Isoleucine Orlistat primary targets versus off-target esterase sinks.

Troubleshooting Guide 1: Distinguishing Signal from Noise

Q: My Principal Component Analysis (PCA) shows massive variance upon treatment. How can I distinguish DAGLα/FASN-specific lipidomic changes from broad-spectrum toxicity?

A: You must transition from untargeted discovery to a hypothesis-driven targeted lipidomics approach [4], paired with a self-validating metabolite rescue protocol. Because Orlistat has at least seven major off-target networks [5], relying solely on global lipid depletion is scientifically unsafe.

Quantitative Data Summary: Lipidomic Shifts

Use the following table to benchmark your LC-MS/MS Multiple Reaction Monitoring (MRM) data. If your data aligns with the "Confounding Shift" column, your dose is too high, and off-target esterases are driving the phenotype.

Lipid ClassExpected Shift (On-Target)Confounding Shift (Off-Target)Required Validation Strategy
2-Arachidonoylglycerol (2-AG) Decrease (DAGLα inhibition)Variable fluctuationTargeted MRM quantification
Ceramides (Cer) Decrease (FASN blockade)Accumulation (Sphingomyelinase off-target)Exogenous Palmitate Rescue
Phosphatidylcholine (PC) Decrease (De novo synthesis halt)Broad phospholipid degradationPC Supplementation
Citrate / Malonyl-CoA Accumulation (FASN upstream block)Depletion (TCA cycle disruption)Isotope Tracing (13C-Glutamine)
Step-by-Step Protocol: Self-Validating Metabolite Rescue

To prove that your observed lipidomic changes (or resulting cell death) are strictly due to FASN inhibition and not off-target toxicity, execute this self-validating rescue loop [6]:

  • Baseline Establishment: Plate your cells (e.g., hPSCs or cancer lines) in standard media.

  • Inhibitor Dosing: Treat the experimental group with L-Isoleucine Orlistat at a titrated dose (start at 50 nM, do not exceed 1 µM without ABPP validation).

  • Metabolite Supplementation: To a parallel experimental cohort, co-administer exogenous Phosphatidylcholine (PC) (50 µM) or Palmitate (Pal) conjugated to BSA.

  • Lipid Extraction: After 3-6 hours, extract lipids using the MTBE (methyl tert-butyl ether) method to preserve fragile lipid species.

  • Targeted LC-MS/MS: Quantify intracellular PC and Ceramide levels.

  • Self-Validating Check: Causality is confirmed if and only if the exogenous PC/Palmitate fully rescues the cellular phenotype and restores baseline lipidomic homeostasis. If the cells still exhibit toxicity or lipid dysregulation despite supplementation, the effect is definitively driven by off-target esterase inhibition.

Troubleshooting Guide 2: Mapping the Off-Target Landscape

Q: Can we map the exact off-target landscape of L-Isoleucine Orlistat in our specific biological matrix before running expensive lipidomics?

A: Yes. Do not assume the off-target profile of L-Isoleucine Orlistat is identical across different cell lines. You must perform Activity-Based Protein Profiling (ABPP) using a tagged THL probe to map the exact covalent binding landscape in your specific sample[7].

Step-by-Step Protocol: Competitive ABPP Workflow
  • Lysate Preparation: Lyse cells in a non-denaturing buffer (e.g., PBS with 0.1% Triton X-100). Do not add broad-spectrum serine protease inhibitors (like PMSF), as they will compete with the drug.

  • Pre-incubation (Competition): Incubate the lysate with your working concentration of L-Isoleucine Orlistat (e.g., 100 nM) for 30 minutes at 37°C. Leave a control lysate untreated.

  • Probe Labeling: Add a broadly reactive fluorophore-tagged or alkyne-tagged THL probe to both lysates for 1 hour.

  • Click Chemistry (If using alkyne): React the alkyne tag with an azide-fluorophore via CuAAC (Copper-catalyzed azide-alkyne cycloaddition).

  • Resolution & Analysis: Resolve the proteins on an SDS-PAGE gel and scan for fluorescence.

  • Interpretation: Bands that appear in the control but disappear in the L-Isoleucine Orlistat-treated lane represent the actual engaged targets in your assay. If you see more than 2-3 bands disappearing, your dose is too high and is hitting off-targets.

Workflow Step1 1. Dose Titration (< 50 nM) Step2 2. ABPP Profiling (Map Off-Targets) Step1->Step2 Step3 3. Targeted Lipidomics (LC-MS/MS MRM) Step2->Step3 Step4 4. Metabolite Rescue (Palmitate/PC) Step3->Step4 Result Validated Target-Specific Lipidomic Data Step4->Result

Caption: Step-by-step experimental workflow to isolate and validate specific lipidomic signals.

References

  • PubChem (National Institutes of Health). "Isoleucine orlistat, L- | C29H53NO5 | CID 25140641." PubChem Database.[Link][1]

  • PubMed (National Institutes of Health). "Targeting lipid esterases in mycobacteria grown under different physiological conditions using activity-based profiling with tetrahydrolipstatin (THL)." Molecular & Cellular Proteomics, 2014. [Link][2]

  • Open Access Text (OAText). "Lipid Metabolism Reprograming as a Target for Cancer." OAText.[Link][3]

  • PMC (National Institutes of Health). "Fatty Acid Synthesis Is Indispensable for Survival of Human Pluripotent Stem Cells." Cell Reports, 2020.[Link][4]

  • PMC (National Institutes of Health). "Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases." Biochemistry, 2018.[Link][5]

Sources

Optimization

Technical Support Center: Trace Detection of OMDM-188 via LC-MS/MS

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this resource to help you overcome the unique chromatographic and mass spectrometric challenges associated with quantifying OMD...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this resource to help you overcome the unique chromatographic and mass spectrometric challenges associated with quantifying OMDM-188.

OMDM-188 is a highly potent, lipophilic inhibitor of diacylglycerol lipase (DAGL), widely used to study the "on-demand" biosynthesis of 2-arachidonoylglycerol (2-AG) and its role in retrograde synaptic signaling ()[1]. Structurally, it is an N-formyl-L-isoleucine derivative of tetrahydrolipstatin (THL, Orlistat) ()[2]. Because of its extreme hydrophobicity and lack of strong chromophores, LC-MS/MS is the gold standard for its trace detection in biological matrices ()[3].

System Optimization & Workflow

G N1 Sample Extraction (LLE / Protein Ppt) N2 Chromatography (C18, High Organic) N1->N2 N3 Ionization (ESI+ Mode) N2->N3 N4 MRM Detection (496.4 -> 337.3) N3->N4

Caption: LC-MS/MS optimization workflow for trace detection of OMDM-188.

Frequently Asked Questions (FAQs)

Q1: What are the optimal ionization mode and MRM transitions for OMDM-188? A: OMDM-188 shares the exact molecular formula (C29H53NO5) and exact mass (495.39 Da) with its parent analog, THL ()[4]. You should utilize Positive Electrospray Ionization (ESI+). The nitrogen in the N-formyl-L-isoleucine moiety readily accepts a proton, forming a stable [M+H]+ precursor ion at m/z 496.4. The most abundant and stable product ion occurs at m/z 337.3, corresponding to the cleavage of the formyl-isoleucine side chain, leaving the stable beta-lactone core intact ()[5].

Q2: I am experiencing severe peak tailing and run-to-run carryover. How can I resolve this? A: Causality: OMDM-188 is exceptionally lipophilic (high LogP). It exhibits non-specific binding to stainless steel tubing and the stationary phase of the column. Solution:

  • Hardware: Swap stainless steel sample loops for PEEK tubing where possible.

  • Wash Solvent: Implement a highly organic needle wash (e.g., 50:50 Acetonitrile:Isopropanol with 0.1% formic acid).

  • Gradient: Ensure your LC gradient reaches at least 95% organic solvent (preferably containing 10-20% Isopropanol) for a minimum of 2 minutes at the end of the run to flush the C18 column completely.

Q3: My signal is completely suppressed when analyzing brain slice extracts. What is causing this matrix effect? A: Causality: Brain tissue is rich in endogenous phospholipids (like phosphatidylcholines) that co-elute with lipophilic analytes and compete for charge droplets in the ESI source, causing ion suppression. Solution: Switch from simple protein precipitation (which leaves phospholipids in the sample) to a targeted Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture like Hexane:Ethyl Acetate (1:1). This selectively partitions the highly non-polar OMDM-188 into the organic phase while leaving polar matrix components behind.

Quantitative Data & Instrument Parameters

To ensure reproducibility across different quadrupole platforms, standardize your method against the parameters summarized below.

Table 1: Optimized LC-MS/MS Parameters for OMDM-188

ParameterSpecification / ValueRationale
Precursor Ion ([M+H]+) m/z 496.4Protonation of the N-formyl group.
Product Ion m/z 337.3Cleavage of the isoleucine side-chain.
Collision Energy (CE) 18 - 22 VOptimal voltage to fragment the ester bond without destroying the lactone ring.
Analytical Column C18 (50 x 2.1 mm, 1.7 µm)Strong hydrophobic retention required for baseline separation from matrix lipids.
Mobile Phase A H2O + 0.1% FA + 5mM NH4FcFormic acid (FA) and ammonium formate (NH4Fc) provide essential protons for ESI+ efficiency.
Mobile Phase B Acetonitrile + 0.1% FAHigh eluting strength; necessary for lipophilic compounds.
Flow Rate 0.4 mL/minBalances chromatographic resolution with ESI desolvation efficiency.

Self-Validating Experimental Protocol: Brain Tissue Extraction

To quantify OMDM-188 penetration in acute brain slices (e.g., during Depolarization-Induced Suppression of Inhibition (DSI) assays), follow this self-validating LLE protocol.

Step-by-Step Methodology:

  • Matrix Preparation & Spiking:

    • Transfer 10-20 mg of flash-frozen brain tissue into a bead-beater tube.

    • Add 200 µL of ice-cold PBS.

    • Validation Step: Spike in 10 µL of Internal Standard (IS) (e.g., Orlistat-d5, 100 ng/mL). The IS must be added before homogenization to account for any physical loss during processing.

  • Homogenization:

    • Homogenize at 30 Hz for 2 minutes using a tissue lyser. Keep samples on ice to prevent lactone hydrolysis.

  • Liquid-Liquid Extraction (LLE):

    • Add 600 µL of Hexane:Ethyl Acetate (1:1, v/v).

    • Vortex vigorously for 5 minutes.

    • Causality: The high lipophilicity of OMDM-188 drives it into the upper organic layer, leaving polar metabolites and proteins in the aqueous phase.

  • Phase Separation:

    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Drying & Reconstitution:

    • Carefully transfer exactly 500 µL of the upper organic layer to a clean glass autosampler vial (avoid plastic to prevent adsorption).

    • Evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature.

    • Reconstitute in 100 µL of 80% Methanol / 20% Water. Vortex for 2 minutes.

  • Quality Control (QC) Verification:

    • Validation Step: Inject a "Blank Matrix + Spike" sample alongside your biological samples. If the calculated recovery of the IS is <80%, check for emulsion formation during step 3.

Mechanistic Context: Why We Monitor OMDM-188

Understanding the biological target of OMDM-188 is critical for interpreting your pharmacokinetic data. OMDM-188 irreversibly binds to the catalytic serine of DAGL, halting the production of 2-AG. This depletion prevents the retrograde activation of presynaptic CB1 receptors, effectively blocking synaptic plasticity phenomena like DSI ()[6].

Pathway DAG Diacylglycerol (DAG) DAGL DAG Lipase α/β (Biosynthetic Enzyme) DAG->DAGL TwoAG 2-Arachidonoylglycerol (Endocannabinoid) DAGL->TwoAG Hydrolysis OMDM OMDM-188 (Covalent Inhibitor) OMDM->DAGL Blocks CB1 Presynaptic CB1 Receptor (Retrograde Signaling) TwoAG->CB1 Activates

Caption: OMDM-188 mechanism: Inhibition of DAGL prevents 2-AG synthesis and downstream CB1 activation.

References

  • Title: Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol. Source: PubMed Central (PMC). URL: [Link]

  • Title: Endocannabinoid-mediated retrograde modulation of synaptic transmission. Source: National Institute of Informatics. URL: [Link]

  • Title: Discovery of novel inhibitors to investigate diacylglycerol lipases and α/β hydrolase domain 16A. Source: Scholarly Publications Leiden University. URL: [Link]

  • Title: Inhibiting endocannabinoid biosynthesis: a novel approach to the treatment of constipation. Source: PubMed Central (PMC). URL: [Link]

  • Title: Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat. Source: Impactfactor. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Role of 2-AG in Neuroinflammation with OMDM-188

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the use of OMDM-188 to validate the function of 2-arachidonoylglycerol (2-AG) in neuroinflammation....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the use of OMDM-188 to validate the function of 2-arachidonoylglycerol (2-AG) in neuroinflammation. We will explore the underlying mechanisms, compare OMDM-188 with alternative validation tools, and provide detailed experimental protocols to ensure robust and reproducible results.

The Endocannabinoid 2-AG: A Key Modulator of Neuroinflammation

Neuroinflammation is a critical defensive response in the central nervous system (CNS) but its chronic activation is a hallmark of neurodegenerative diseases. The endocannabinoid system (ECS) has emerged as a crucial regulator of this process, with 2-arachidonoylglycerol (2-AG) being the most abundant endocannabinoid in the brain.[1] 2-AG is an endogenous lipid mediator that displays significant anti-inflammatory and neuroprotective properties.[1][2]

The signaling function of 2-AG is complex and context-dependent. It primarily acts as a full agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] While CB1 receptors are highly expressed in the CNS and mediate most of the psychoactive effects of cannabinoids, CB2 receptors are found predominantly on immune cells, including microglia, the resident immune cells of the brain.[3][4] Under neuroinflammatory conditions, CB2 receptor expression is dramatically upregulated in activated microglia, making it a prime target for therapeutic intervention.[3][5]

The metabolic pathway of 2-AG is a critical control point for its signaling. 2-AG is synthesized "on-demand" from membrane lipids primarily by the enzyme diacylglycerol lipase (DAGL).[6][7] Its signaling is terminated through hydrolysis by monoacylglycerol lipase (MAGL), which breaks down 2-AG into arachidonic acid (AA) and glycerol.[2][8] This degradation is a pivotal event: not only does it reduce the anti-inflammatory signaling of 2-AG, but the resulting AA serves as a precursor for pro-inflammatory prostaglandins, thus fueling the inflammatory cascade.[2][9] This dual role makes the enzymes regulating 2-AG levels, particularly MAGL, key targets for validating the function of 2-AG in neuroinflammation.

cluster_pre Presynaptic Neuron cluster_post Microglia / Postsynaptic Neuron DAG Diacylglycerol (DAG) DAGL DAGL DAG->DAGL Synthesis TwoAG_pre 2-AG DAGL->TwoAG_pre TwoAG_post 2-AG TwoAG_pre->TwoAG_post Retrograde Signaling CB1 CB1 Receptor Neuroprotection Anti-inflammatory Response CB1->Neuroprotection CB2 CB2 Receptor CB2->Neuroprotection MAGL MAGL AA Arachidonic Acid (AA) MAGL->AA PGs Pro-inflammatory Prostaglandins AA->PGs Neuroinflammation Neuroinflammation PGs->Neuroinflammation TwoAG_post->CB1 TwoAG_post->CB2 TwoAG_post->MAGL Degradation

Caption: 2-AG signaling pathway in neuroinflammation.

OMDM-188: A Tool for Elevating Endogenous 2-AG

To validate the role of 2-AG, researchers require tools that can precisely manipulate its concentration. OMDM-188 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for 2-AG degradation in the brain. By inhibiting MAGL, OMDM-188 produces a dual anti-inflammatory effect:

  • Increases 2-AG Levels: Blocking degradation leads to a sustained elevation of endogenous 2-AG, enhancing its neuroprotective signaling through CB1 and CB2 receptors.[10]

  • Decreases Pro-inflammatory Precursors: Inhibition of MAGL simultaneously reduces the production of arachidonic acid (AA) and its downstream pro-inflammatory metabolites, such as prostaglandins.[9][11]

This mechanism makes MAGL inhibitors like OMDM-188 powerful tools. Unlike direct receptor agonists which can cause receptor desensitization and off-target effects, MAGL inhibitors enhance the natural, "on-demand" signaling of 2-AG in a spatially and temporally relevant manner.

Comparative Analysis: OMDM-188 vs. Alternative Validation Methods

Choosing the correct pharmacological tool is critical. The effectiveness of OMDM-188 can be best understood by comparing it to other methods used to probe the 2-AG system.

Validation Strategy Pharmacological Tool(s) Mechanism of Action Pros Cons
Increase 2-AG Tone OMDM-188, JZL184, MAGLi 432 (MAGL Inhibitors)Blocks the degradation of 2-AG, increasing its concentration and reducing arachidonic acid production.[9][10]Enhances endogenous signaling; dual anti-inflammatory effect; high brain penetrance.[10]Potential for on-target side effects related to chronic CB1 activation with irreversible inhibitors.[8]
Decrease 2-AG Tone DO34, KT109 (DAGL Inhibitors)Blocks the synthesis of 2-AG, reducing its concentration.[6][12]Directly tests the necessity of 2-AG synthesis for a given biological effect.[7]Can cause broad changes in lipid signaling beyond just 2-AG, including elevations in diacylglycerols.[6]
Block 2-AG Action AM251 (CB1), AM630 (CB2) (Receptor Antagonists)Competitively binds to CB1 or CB2 receptors, preventing 2-AG from activating them.[8]Useful for confirming that the effects of elevated 2-AG are receptor-mediated.Does not differentiate between 2-AG and other endocannabinoids (e.g., anandamide); does not address non-receptor-mediated effects of 2-AG.
Genetic Manipulation MAGL-/- or DAGL-/- Mice Constitutive knockout of the genes responsible for 2-AG degradation or synthesis.Provides definitive evidence for the enzyme's role.Potential for developmental compensation; does not allow for acute, time-specific intervention.[10][13]

The most robust experimental designs often use a combination of these tools. For instance, demonstrating that OMDM-188's protective effects are blocked by a CB2 antagonist like AM630 provides strong evidence that the observed outcome is mediated by 2-AG acting on CB2 receptors.[8]

cluster_workflow Experimental Workflow for Validating 2-AG's Role cluster_treatment cluster_analysis start Induce Neuroinflammation (e.g., LPS Injection) Vehicle Vehicle Control start->Vehicle OMDM188 OMDM-188 (Increase 2-AG) start->OMDM188 DAGLi DAGL Inhibitor (Decrease 2-AG) start->DAGLi Antagonist OMDM-188 + CB2 Antagonist start->Antagonist collection Tissue/Behavioral Data Collection (24h) Vehicle->collection OMDM188->collection DAGLi->collection Antagonist->collection IHC Immunohistochemistry (Iba1, GFAP) collection->IHC ELISA Cytokine Profiling (TNF-α, IL-1β, IL-6) collection->ELISA LCMS Lipidomics (2-AG, AA levels) collection->LCMS

Caption: A comparative experimental workflow diagram.

Experimental Protocols

A self-validating protocol with appropriate controls is essential for trustworthy results. Below is a detailed protocol for an in vivo mouse model of lipopolysaccharide (LPS)-induced neuroinflammation.

Objective:

To validate the anti-neuroinflammatory effects of OMDM-188 by measuring its impact on microglial activation and pro-inflammatory cytokine production.

Materials:
  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • OMDM-188

  • Vehicle solution (e.g., 0.2% w/v Poloxamer 188 in saline).[14]

  • Sterile saline (0.9% NaCl)

  • Anesthetics and perfusion solutions (PBS, 4% PFA)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia)

Step-by-Step Methodology:
  • Animal Acclimatization & Grouping:

    • Acclimate mice to housing conditions for at least one week prior to the experiment.[15]

    • Randomly assign mice to four experimental groups (n=8-10 per group):

      • Vehicle + Saline

      • Vehicle + LPS

      • OMDM-188 + LPS

      • (Optional) OMDM-188 + CB2 Antagonist + LPS

  • Drug Administration:

    • Prepare OMDM-188 in the vehicle solution to the desired concentration (e.g., 10 mg/kg). The exact dose should be determined from literature or preliminary dose-response studies.

    • Administer OMDM-188 (or vehicle) via intraperitoneal (i.p.) injection.

  • Induction of Neuroinflammation:

    • Two hours after the OMDM-188 injection, administer a single i.p. injection of LPS (0.33 mg/kg) or sterile saline to the appropriate groups.[14] This timing allows the inhibitor to reach effective concentrations in the brain before the inflammatory cascade begins.

  • Tissue Collection and Processing:

    • At 24 hours post-LPS injection, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[14]

    • For Biochemistry (ELISA/Lipidomics): Immediately remove the brains, dissect the cortex and hippocampus on ice, snap-freeze in liquid nitrogen, and store at -80°C.

    • For Immunohistochemistry (IHC): Anesthetize the mice deeply and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).[15] Carefully extract the brains and post-fix in 4% PFA overnight at 4°C before transferring to a sucrose solution for cryoprotection.[15]

  • Data Analysis:

    • Cytokine Analysis (ELISA): Homogenize the frozen brain tissue and quantify the protein levels of TNF-α, IL-1β, and IL-6 using commercial ELISA kits according to the manufacturer’s instructions.[15] Data should be normalized to total protein content.

    • Microglial Activation (IHC): Section the cryoprotected brains using a cryostat. Perform immunofluorescence staining for Iba1 to visualize microglia.[15] Capture images using a fluorescence microscope and quantify microglial activation by analyzing cell morphology (e.g., ramified vs. amoeboid) and cell density in defined brain regions.

    • Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare the different treatment groups. A p-value < 0.05 is typically considered statistically significant.

Expected Outcomes:
  • The Vehicle + LPS group should exhibit a significant increase in pro-inflammatory cytokines and Iba1-positive activated microglia compared to the Vehicle + Saline control group.

  • The OMDM-188 + LPS group is expected to show a significant attenuation of these inflammatory markers compared to the Vehicle + LPS group, demonstrating the neuroprotective effect of increasing 2-AG levels.

  • If the optional antagonist group is included, a reversal of OMDM-188's protective effects would confirm the involvement of the targeted cannabinoid receptor.

Conclusion

Validating the role of 2-AG in neuroinflammation requires a nuanced approach that goes beyond simple observation. Pharmacological tools like the MAGL inhibitor OMDM-188 offer a powerful method to probe this system by enhancing endogenous signaling pathways. When used within a well-controlled experimental design that includes comparative tools—such as DAGL inhibitors or receptor antagonists—researchers can build a robust, multi-faceted case for the specific mechanisms through which 2-AG modulates neuroinflammation. This guide provides the strategic framework and practical protocols necessary to generate high-quality, trustworthy data for advancing our understanding of neurodegenerative diseases and developing novel therapeutics.

References

  • Panikashvili, D., et al. (2006). The endocannabinoid 2-AG protects the blood–brain barrier after closed head injury and inhibits mRNA expression of proinflammatory cytokines. Neurobiology of Disease.
  • Pihlaja, R., et al. (2018). Long-Term Monoacylglycerol Lipase Inhibitor Treatment Decelerates Pathological Changes in APP/PS1-21 Mice, but Behavioral Improvements Require Early-Stage Treatment Onset—Short Report. Advances in Alzheimer's Disease. Available at: [Link]

  • Consensus. (n.d.). Differential roles of CB1 and CB2 receptors in post-injury neuroinflammation. Consensus. Available at: [Link]

  • Zhang, J., et al. (2022). Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes. eLife. Available at: [Link]

  • Nakae, T., et al. (2024). Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration. Scientific Reports. Available at: [Link]

  • Almolda, B., et al. (2022). A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature. Journal of Neuroinflammation. Available at: [Link]

  • Ogasawara, D., et al. (2016). Rapid and profound rewiring of brain lipid signaling networks by acute diacylglycerol lipase inhibition. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Chen, C., et al. (2023). Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases. Neurobiology of Disease. Available at: [Link]

  • ResearchGate. (n.d.). Effects of anandamide and 2‐AG on various immune cells in a nutshell.... ResearchGate. Available at: [Link]

  • Ben-Shabat, S., et al. (2018). Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke. Stroke. Available at: [Link]

  • Iannotti, F. A., et al. (2024). The Interplay between 2-Arachidonoylglycerol and Anandamide Amidohydrolase in Neuropathy. Preprints.org. Available at: [Link]

  • Wilkerson, J. L., et al. (2018). Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Benito, C., et al. (2007). Cannabinoid CB2 receptors in human brain inflammation. British Journal of Pharmacology. Available at: [Link]

  • Boisvert, M. M., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols. Available at: [Link]

  • Costea, L., et al. (2023). Neuroprotection and Beyond: The Central Role of CB1 and CB2 Receptors in Stroke Recovery. International Journal of Molecular Sciences. Available at: [Link]

  • Iannotti, F. A., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Molecules. Available at: [Link]

  • Wilkerson, J. L., et al. (2016). Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain. British Journal of Pharmacology. Available at: [Link]

  • Tuka, B., et al. (2021). DAGLα Inhibition as a Non-invasive and Translational Model of Episodic Headache. Frontiers in Pharmacology. Available at: [Link]

  • Ashton, J. C., & Glass, M. (2007). The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration. Current Neuropharmacology. Available at: [Link]

  • Bio-protocol. (2020). LPS-induced neuroinflammatory model of mice. Bio-protocol. Available at: [Link]

  • Gaire, B. P., & Ark, M. (2023). Neuroinflammation in the Central Nervous System: Exploring the Evolving Influence of Endocannabinoid System. International Journal of Molecular Sciences. Available at: [Link]

  • Musella, A., et al. (2024). Pharmacological blockade of 2-AG degradation ameliorates clinical, neuroinflammatory and synaptic alterations in experimental autoimmune encephalomyelitis. Neuropharmacology. Available at: [Link]

  • ResearchGate. (2023). Pharmacological blockade of 2-AG degradation ameliorates clinical, neuroinflammatory and synaptic alterations in experimental autoimmune encephalomyelitis. ResearchGate. Available at: [Link]

  • Lama, A., et al. (2021). Combined Therapy of A1AR Agonists and A2AAR Antagonists in Neuroinflammation. Molecules. Available at: [Link]

Sources

Comparative

Benchmarking L-Isoleucine Orlistat: A Comparative Guide to Novel DAGL Inhibitors (DO34, KT109, and LEI105)

Introduction: The Evolution of DAGL Pharmacology Diacylglycerol lipases (DAGLα and DAGLβ) are the primary serine hydrolases responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG), the most abundant endocannabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of DAGL Pharmacology

Diacylglycerol lipases (DAGLα and DAGLβ) are the primary serine hydrolases responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system and peripheral tissues[1][2]. Modulating 2-AG levels has profound implications for neuroinflammation, synaptic plasticity, and metabolic disorders.

Historically, non-selective lipase inhibitors like Orlistat (and its derivative L-Isoleucine orlistat ) were repurposed to study DAGL function[3][4]. However, the lipophilic nature and broad serine hydrolase cross-reactivity of these early-generation compounds often confounded experimental outcomes[3]. Today, the landscape has shifted toward rationally designed, highly selective inhibitors such as the triazole ureas (DO34 , KT109 ) and α-ketoheterocycles (LEI105 )[2][5].

As a Senior Application Scientist, I have designed this guide to provide a rigorous benchmarking of L-Isoleucine orlistat against these novel DAGL inhibitors, equipping researchers with the kinetic data and self-validating experimental workflows necessary to select the right pharmacological tool.

Mechanistic Overview: The DAGL Signaling Axis

To understand how these inhibitors function, we must first map the target pathway. DAGLs operate downstream of Phospholipase C (PLC), hydrolyzing diacylglycerol (DAG) into 2-AG, which subsequently activates CB1 and CB2 receptors[1][].

DAGL_Pathway Phospholipid Membrane Phospholipids DAG Diacylglycerol (DAG) Phospholipid->DAG PLC DAGL DAGLα / DAGLβ DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1 CB1 / CB2 Receptors TwoAG->CB1 Activates Inhibitors DAGL Inhibitors (L-Isoleucine orlistat, DO34, KT109, LEI105) Inhibitors->DAGL Blocks

Figure 1: The DAGL signaling pathway and the pharmacological intervention points for DAGL inhibitors.

Comparative Profiling: IC50 and Mechanism of Action

To benchmark these compounds, we must look beyond raw IC50 values and consider their mechanism of action (MoA), isoform selectivity, and reversibility.

InhibitorPrimary TargetIC50 ValueMechanism of ActionSelectivity Profile
L-Isoleucine orlistat DAGLα< 50 nM[5]Covalent, IrreversiblePoor. Cross-reacts with ABHD12, ABHD16A, FASN, and pancreatic lipases[3].
DO34 DAGLα / DAGLβ6 nM (DAGLα)[5]Covalent, IrreversibleHigh. Centrally active; minimal cross-reactivity with FAAH or MAGL[7].
KT109 DAGLβ42 nM (DAGLβ)[8]Covalent, IrreversibleHigh for DAGLβ (~60-fold over DAGLα). Also inhibits ABHD6[8][9].
LEI105 DAGLα / DAGLβ~13 nM (DAGLα)[2]Non-covalent, ReversibleExceptional. No inhibition of ABHD6, FAAH, or MAGL. Ideal for temporal studies[2][10].
Scientific Insights for Compound Selection:
  • L-Isoleucine orlistat remains a useful historical reference compound but should be avoided when isolating specific endocannabinoid pathways due to off-target lipid network perturbations[3].

  • DO34 is the gold standard for irreversible, in vivo systemic blockade of DAGLα[5].

  • KT109 is strictly preferred when interrogating macrophage inflammatory responses, where DAGLβ is the dominant isoform driving eicosanoid production[8].

  • LEI105 is the premier choice for electrophysiology (e.g., patch-clamp studies of synaptic plasticity) because its reversible nature allows for washout experiments without permanently disabling the enzyme[2][].

Experimental Protocols: Benchmarking via Competitive ABPP

Why ABPP? Traditional biochemical assays using surrogate substrates (e.g., para-nitrophenylbutyrate) fail to replicate the complex lipid environment of the cell membrane. Activity-Based Protein Profiling (ABPP) utilizes fluorescent probes (like TAMRA-FP or the tailor-made DAGL probe MB064) that bind exclusively to the active site of functional enzymes[2][10]. By pre-incubating the native proteome with our inhibitors, we can quantify competitive displacement, yielding highly accurate, physiologically relevant IC50 values.

Step-by-Step Methodology
  • Proteome Preparation : Homogenize target tissue (e.g., mouse brain for DAGLα, spleen/macrophages for DAGLβ) in cold PBS. Centrifuge at 100,000 x g for 45 minutes to isolate the membrane fraction. Resuspend to a protein concentration of 2 mg/mL.

    • Causality: DAGLs are multi-pass transmembrane proteins; utilizing cytosolic fractions will yield false negatives.

  • Inhibitor Incubation : Aliquot the proteome and treat with a concentration gradient of the inhibitor (e.g., 1 nM to 10 µM) or a DMSO vehicle control. Incubate for 30 minutes at 37°C.

    • Causality: A 30-minute window ensures covalent inhibitors (L-Isoleucine orlistat, DO34) reach binding equilibrium, while maintaining the thermal stability of reversible inhibitors (LEI105).

  • Probe Labeling : Add the activity-based probe (e.g., 1 µM MB064) to all samples[2]. Incubate for an additional 20 minutes in the dark.

    • Causality: The probe will covalently tag any DAGL active sites not occupied by the inhibitor, creating a self-validating competitive displacement assay.

  • Reaction Quenching & Separation : Quench the reaction with 4x SDS sample buffer. Do NOT boil the samples. Resolve the proteins using SDS-PAGE (10% acrylamide gel).

    • Causality: Boiling highly hydrophobic membrane proteins like DAGL causes irreversible aggregation, preventing them from entering the gel matrix.

  • In-Gel Fluorescence & Quantification : Scan the gel using a flatbed fluorescence scanner. Quantify the band intensity at ~120 kDa (DAGLα) or ~70 kDa (DAGLβ). Calculate the IC50 by plotting normalized fluorescence intensity against the log of the inhibitor concentration.

ABPP_Workflow Step1 1. Proteome Extraction (Isolate membrane fractions containing DAGL) Step2 2. Inhibitor Incubation (Pre-treat with L-Isoleucine orlistat, DO34, etc.) Step1->Step2 Step3 3. Activity-Based Probe Labeling (Add TAMRA-FP or MB064 to label active DAGL) Step2->Step3 Step4 4. SDS-PAGE Separation (Resolve proteins by molecular weight) Step3->Step4 Step5 5. In-Gel Fluorescence & Quantification (Calculate IC50 via competitive displacement) Step4->Step5

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for calculating inhibitor IC50 values in native proteomes.

Conclusion

While L-Isoleucine orlistat laid the groundwork for understanding 2-AG biosynthesis, its utility in modern lipidomics is limited by its broad reactivity across the serine hydrolase network. For rigorous, artifact-free research, scientists must transition to next-generation inhibitors: DO34 for potent in vivo DAGLα knockout models, KT109 for DAGLβ-driven neuroinflammation, and LEI105 for reversible, temporal control in synaptic studies.

References

  • Title: A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons (LEI105) Source: Proceedings of the National Academy of Sciences (via NCBI PMC) URL: [Link]

  • Title: Target: diacylglycerol lipase α (DAGLα) Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Properties &amp; Waste Classification

As application scientists, we must treat active pharmaceutical ingredients (APIs) and their potent analogues not just as chemical hazards, but as biological modulators. L-Isoleucine Orlistat (OMDM-188) is structurally cl...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists, we must treat active pharmaceutical ingredients (APIs) and their potent analogues not just as chemical hazards, but as biological modulators. L-Isoleucine Orlistat (OMDM-188) is structurally classified as a tetrahydrolipstatin (THL) analogue and is frequently encountered as an impurity in commercial Orlistat preparations[1]. In targeted drug development and neurological research, it functions as a highly selective diacylglycerol lipase α (DAGLα) inhibitor[2].

Because it profoundly modulates the endocannabinoid system by inhibiting the biosynthesis of 2-arachidonoylglycerol (2-AG), accidental exposure or improper environmental release poses significant neurobiological and ecological risks. This guide provides a self-validating, field-proven standard operating procedure (SOP) for the safe handling, segregation, and disposal of L-Isoleucine Orlistat.

Understanding the physical nature of a compound is the first step in designing a logical disposal strategy. L-Isoleucine Orlistat is highly lipophilic; it resists standard aqueous degradation, necessitating strict organic-phase handling and high-temperature incineration[3].

PropertyValueOperational ImplicationReference
Chemical Name L-Isoleucine Orlistat (OMDM-188)Requires pharmaceutical waste tracking.[4]
CAS Number 1072902-75-0Use for Environmental Health & Safety (EHS) manifests.[4]
Molecular Formula C29H53NO5High carbon content; requires complete thermal destruction.[4]
Molecular Weight 495.7 g/mol Heavy, lipophilic molecule; prone to bioaccumulation.[4]
Primary Target DAGLα (IC50 < 50 nM)High biological potency; zero-tolerance for drain disposal.[2]
Solvent Compatibility DMSO, Ethanol, AcetonitrileWaste must be segregated into non-halogenated organic streams.[2]

Safety Prerequisites & Engineering Controls

The Causality of PPE Selection: Because L-Isoleucine Orlistat is highly hydrophobic, researchers typically dissolve it in organic solvents like Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO rapidly penetrates standard latex gloves, carrying dissolved APIs directly through the dermal barrier and into the bloodstream.

  • Mandatory PPE: You must double-glove using nitrile gloves (which offer superior chemical resistance to DMSO) over standard examination gloves.

  • Engineering Controls: All weighing, reconstitution, and disposal transfers must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated, externally exhausted chemical fume hood to prevent the aerosolization of the API powder.

Waste Segregation & Disposal Workflows

To ensure environmental compliance and laboratory safety, all protocols below are designed as closed-loop, self-validating systems.

Protocol A: Solid Waste Disposal (Powders & Consumables)

Applies to: Empty API vials, contaminated pipette tips, weighing boats, and PPE.

  • Primary Segregation: Collect all contaminated solid items immediately after use in a puncture-resistant benchtop biohazard bin lined with a primary hazardous waste bag.

  • Secondary Containment: Once the primary bag is 75% full, seal it using a gooseneck tie. Place this bag into a secondary, EHS-approved solid hazardous waste drum. Causality: Double-bagging prevents the aerosolization of residual active powder during transit.

  • Validation Step: Inspect the outer bag for any punctures or powder residue. If clean, seal the drum.

  • Labeling & Manifesting: Label the drum explicitly as: "Toxic Solid Waste - Contains DAGLα Inhibitor (L-Isoleucine Orlistat)."

Protocol B: Liquid Waste Disposal (Solvent Solutions)

Applies to: Stock solutions, assay media, and solvent rinsates.

  • Solvent Segregation: Pour liquid waste exclusively into a designated "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy. Causality: Mixing this lipophilic compound with aqueous streams causes unpredictable precipitation, while mixing with halogenated solvents complicates incineration logistics.

  • Glassware Decontamination: Triple-rinse primary glassware with a compatible solvent (e.g., 70% Ethanol or Acetonitrile) to extract residual compound. Add the rinsate directly to the carboy.

  • Venting: Ensure the carboy is equipped with a pressure-relieving vented cap to prevent hazardous pressure buildup from volatile organic solvents.

  • Validation Step: Visually confirm that no biphasic separation (layering) has occurred in the waste carboy. Layering indicates improper mixing of incompatible aqueous and organic solvents, which must be reported to EHS immediately.

Protocol C: Accidental Spill Cleanup

Applies to: Surface contamination from dropped vials or splashed solutions.

  • Isolation & Containment: Immediately restrict access to the spill area. If the spill involves dry powder, turn off local benchtop fans to prevent airborne dissemination.

  • Absorption (For Liquids): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Causality: Do not use paper towels for concentrated solvent spills, as this increases flammability risks.

  • Decontamination (For Powders): Gently cover the powder with absorbent pads lightly dampened with a 70% ethanol/water mixture to trap the powder before wiping.

  • Surface Neutralization: Wash the affected surface with a 10% bleach solution, followed by a thorough 70% ethanol wipe-down to ensure the complete breakdown and removal of residual organic compounds.

  • Validation Step: Conduct a localized surface swab and analyze via LC-MS to verify that surface residues of L-Isoleucine Orlistat are below the limits of detection.

Waste Segregation Logic Tree

The following diagram illustrates the critical decision pathways for managing L-Isoleucine Orlistat waste streams, ensuring all materials ultimately reach high-temperature incineration.

G Start L-Isoleucine Orlistat (OMDM-188) Waste Solid Solid Waste (Powders, Plastics) Start->Solid Liquid Liquid Waste (DMSO/EtOH Solutions) Start->Liquid Spill Accidental Spill (Surface Contamination) Start->Spill Solid_Action Double-bag in Tox-Waste Container Solid->Solid_Action Liquid_Action Collect in Non-Halogenated Organic Carboy Liquid->Liquid_Action Spill_Action Absorb with Vermiculite Decontaminate with 70% EtOH Spill->Spill_Action EHS EHS Collection & Manifesting Solid_Action->EHS Liquid_Action->EHS Spill_Action->EHS Incineration High-Temperature Incineration (>1000°C Thermal Destruction) EHS->Incineration

Fig 1: L-Isoleucine Orlistat waste segregation and disposal logic tree.

Regulatory Compliance & Final Disposition

Because L-Isoleucine Orlistat is an active pharmacological agent, its disposal must adhere to stringent environmental regulations, aligning with the EPA's Management of Pharmaceutical Hazardous Waste guidelines under the Resource Conservation and Recovery Act (RCRA)[3].

Why Incineration? Chemical neutralization of L-Isoleucine Orlistat is generally ineffective due to the stability of its aliphatic chain and oxetane ring under standard ambient conditions. Therefore, all segregated waste (both solid and liquid) must be handed over to a certified EHS contractor for high-temperature incineration (minimum 1,000°C) . This is the only validated method to guarantee the complete thermal destruction of the molecule, preventing it from entering the water table and inadvertently impacting the endocannabinoid systems of local wildlife.

References

  • PubChem (National Institutes of Health). Isoleucine orlistat, L- | C29H53NO5 | CID 25140641.[4] URL:[Link]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste.[3] URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of L-Isoleucine Orlistat

For the diligent researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, the safe and effective handling of active pharmaceutical ingredients (APIs) is paramount. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, the safe and effective handling of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of L-Isoleucine Orlistat, a compound of interest in metabolic research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive safety and scientific integrity in your laboratory.

Understanding the Hazard Profile of L-Isoleucine Orlistat

L-Isoleucine Orlistat, a derivative of Orlistat, functions as a potent inhibitor of lipases.[1][2] While its therapeutic action is localized to the gastrointestinal tract to prevent fat absorption, systemic exposure and direct contact in a laboratory setting necessitate stringent safety measures.[2][3] The primary hazards to consider are:

  • Dermal and Ocular Irritation: Direct contact with the powder can cause irritation to the skin and eyes.

  • Respiratory Tract Irritation: Inhalation of airborne powder can lead to respiratory discomfort.

  • Pharmacological Effects: Accidental ingestion could lead to unintended pharmacological effects, similar to those observed clinically with Orlistat, such as gastrointestinal disturbances.[4][5][6]

  • Environmental Hazard: Orlistat is classified as harmful to aquatic life with long-lasting effects, mandating careful disposal procedures to prevent environmental contamination.[7][8]

Understanding these risks is the foundational step in designing and implementing a robust safety plan.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling L-Isoleucine Orlistat. The goal is to create a consistent and reliable barrier between you and the compound.

Recommended PPE Ensemble:
PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][10] This is crucial to prevent accidental splashes or airborne powder from contacting the eyes.
Skin Protection Nitrile gloves and a dedicated lab coatGloves should be inspected for integrity before each use.[9] A lab coat, preferably with elastic cuffs, should be worn to protect street clothes and skin from contamination.
Respiratory Protection NIOSH-approved N95 or P1/P2 respiratorRecommended when handling the powder outside of a containment system (e.g., weighing). This minimizes the risk of inhaling fine particles.[9]
The Causality Behind PPE Choices:

The multi-layered approach to PPE is by design. Safety glasses protect against direct contact, gloves prevent dermal absorption, and a lab coat minimizes contamination of personal clothing. A respirator is the final, critical barrier to prevent inhalation, which can be a primary route of exposure for powdered substances.

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring the integrity of your experiments.

Step-by-Step Handling Workflow:
  • Receiving and Unpacking:

    • Upon receipt, inspect the package for any signs of damage or leakage.

    • Don the appropriate PPE (gloves and lab coat) before opening the secondary container.

    • Open the package in a designated area, preferably in a fume hood or ventilated enclosure.

  • Storage:

    • Store L-Isoleucine Orlistat in a cool, dry, and well-ventilated area.[11]

    • Keep the container tightly sealed to prevent contamination and degradation.[10] The recommended storage temperature is typically 2-8°C.[12]

  • Weighing and Aliquoting:

    • This is a critical step where the potential for aerosolization is highest.

    • ALWAYS perform weighing operations within a certified chemical fume hood or a powder containment hood.

    • Use anti-static weigh boats or paper to minimize powder dispersal.

    • Work slowly and deliberately to avoid creating dust clouds.

    • Wear a respirator during this procedure as an added precaution.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

    • Cap and vortex or sonicate as needed to ensure complete dissolution.

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Receiving & Inspection B Don PPE A->B C Unpacking in Ventilated Area B->C D Storage (Cool, Dry, Sealed) C->D E Weighing in Containment Hood D->E Retrieve for Use F Solution Preparation E->F G Labeling F->G H Segregate Waste G->H Post-Experiment I Dispose via Licensed Contractor H->I

Caption: A logical workflow for the safe handling of L-Isoleucine Orlistat.

Spill Management and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spills (Powder):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing your full PPE ensemble, gently cover the spill with absorbent paper towels to prevent further aerosolization.

    • Carefully sweep the material into a designated waste container.[9][10] Avoid dry sweeping which can generate dust.

    • Decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), and wipe clean.

    • Dispose of all contaminated materials as hazardous waste.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][9]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7][9]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[7][9]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to prevent environmental contamination.

  • Waste Segregation:

    • All disposable materials that have come into contact with L-Isoleucine Orlistat (e.g., gloves, weigh boats, pipette tips, paper towels) must be considered contaminated waste.

    • Collect this waste in a clearly labeled, sealed container separate from regular lab trash.

  • Disposal Method:

    • Dispose of L-Isoleucine Orlistat waste through a licensed professional waste disposal service.[9]

    • DO NOT dispose of this compound or its waste down the drain or in the regular trash.[7] This is to prevent harm to aquatic life.[7][8]

PPE Selection Decision Tree:

G A Handling L-Isoleucine Orlistat? B Weighing or Handling Powder? A->B Yes C Handling Solutions? A->C No D Lab Coat & Nitrile Gloves B->D Always E Safety Glasses with Side-Shields B->E Always F N95/P1 Respirator B->F Recommended C->D Always C->E Always

Caption: A decision tree for selecting the appropriate PPE.

By adhering to these scientifically grounded safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your valuable research.

References

  • Guinama. SAFETY DATA SHEET 7135-Orlistat. [Link]

  • MedlinePlus. Orlistat: MedlinePlus Drug Information. [Link]

  • HealthHub. Orlistat. [Link]

  • Healio. Orlistat: Uses, Side Effects & Dosage. [Link]

  • Mayo Clinic. Orlistat (oral route) - Side effects & dosage. [Link]

  • Capot Chemical. Material Safety Data Sheet. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • National Center for Biotechnology Information. Orlistat - StatPearls. [Link]

  • Drugs.com. Orlistat Side Effects: Common, Severe, Long Term. [Link]

  • The Independent Pharmacy. Orlistat Side Effects: What to Watch Out For - UK Advice. [Link]

  • How to Use Orlistat Powder in Weight Loss Supplements: Dosage and Best Practices. [Link]

  • U.S. Food and Drug Administration. Alli Orlistat Label. [Link]

  • U.S. Food and Drug Administration. XENICAL (orlistat) CAPSULES Rx only. [Link]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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